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Iodoacetamido-PEG6-acid

Cat. No.: B12419074
M. Wt: 521.3 g/mol
InChI Key: DRQFUOKMWWJAAQ-UHFFFAOYSA-N
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Description

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation Design

Polyethylene glycol (PEG) is a polyether compound widely utilized in biomedical applications due to its unique properties. kci.go.krwikipedia.org When incorporated into bifunctional linkers, PEG moieties, a process often referred to as PEGylation, confer several advantageous characteristics to the resulting bioconjugate. nih.gov These include enhanced water solubility, increased stability, and reduced immunogenicity. axispharm.comthermofisher.com The hydrophilic nature of PEG helps to solubilize hydrophobic molecules in aqueous environments, while its flexible chain can shield the attached biomolecule from proteolytic enzymes and the immune system, thereby prolonging its circulation time in the body. nih.govaxispharm.com The availability of PEG linkers with discrete chain lengths allows for precise control over the spacing between the conjugated molecules, which can be crucial for optimizing biological activity. thermofisher.com

Mechanistic Foundations of Iodoacetamide (B48618) Chemistry in Thiol-Reactive Bioconjugation

The iodoacetamide group is a key functional component of Iodoacetamido-PEG6-acid, providing its thiol-reactive handle. This reactivity is based on a well-established chemical principle: the nucleophilic substitution reaction between a thiol group (specifically the thiolate anion) and the iodoacetamide. nih.gov Cysteine residues in proteins contain thiol groups that, at a slightly alkaline pH (typically 8.0-8.5), are sufficiently deprotonated to act as potent nucleophiles. atto-tec.com This thiolate anion attacks the carbon atom bearing the iodine in the iodoacetamide, displacing the iodide ion and forming a stable thioether bond. nih.govthermofisher.com While highly reactive towards thiols, iodoacetamides can also react with other nucleophilic amino acid residues like histidine and methionine, particularly if a large excess of the reagent is used or in the absence of free thiols. atto-tec.comthermofisher.com The reaction rate of iodoacetamide with thiols is considered moderate compared to other thiol-reactive chemistries like maleimides. nih.gov

Rationale for the Specific Design and Synthesis of this compound

The design of this compound is a strategic convergence of its constituent parts, creating a versatile heterobifunctional linker. It possesses a terminal carboxylic acid and an iodoacetamido group, separated by a PEG6 spacer. broadpharm.com The carboxylic acid can be activated to react with primary amine groups, such as those found on lysine (B10760008) residues in proteins, to form a stable amide bond. broadpharm.combroadpharm.com The iodoacetamido group, as previously discussed, targets cysteine residues. broadpharm.com The PEG6 moiety, consisting of six ethylene (B1197577) glycol units, provides a defined and flexible spacer arm, enhancing the water solubility of the entire construct. axispharm.comgoogle.com This specific combination of reactive ends and a biocompatible spacer makes this compound a valuable tool for creating precisely defined bioconjugates. For instance, it is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com

The synthesis of such PEGylated linkers often involves multi-step processes. While specific, detailed synthetic routes for this compound are proprietary, general strategies for creating modified PEG linkers often involve the sequential addition of functional groups to a core PEG structure. google.com

Scope and Significance of Research on this compound in Academic Endeavors

The utility of this compound and similar structures is evident in various research applications. Its ability to link different molecules with high specificity makes it a valuable reagent in proteomics for labeling and identifying proteins. The iodoacetamide function allows for the specific targeting of cysteine residues, which are often found in the active sites of enzymes or play crucial roles in protein structure. researchgate.net By attaching probes or tags via the PEG linker, researchers can study protein function, localization, and interactions. Furthermore, in the burgeoning field of PROTACs, linkers like this compound are instrumental in connecting a target-binding ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins. medchemexpress.com The PEG component in these constructs is critical for optimizing the solubility and pharmacokinetic properties of the final PROTAC molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32INO9 B12419074 Iodoacetamido-PEG6-acid

Properties

Molecular Formula

C17H32INO9

Molecular Weight

521.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22)

InChI Key

DRQFUOKMWWJAAQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for Iodoacetamido Peg6 Acid

Retrosynthetic Analysis of Iodoacetamido-PEG6-acid Structure

A retrosynthetic analysis of this compound (Target Molecule) reveals the most logical bond disconnections and precursor molecules. The most apparent disconnection is at the amide bond, which simplifies the molecule into two key synthons: an amino-PEG6-acid precursor and an iodoacetylating agent.

Figure 1: Retrosynthetic Disconnection of this compound

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Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Temperature and Stoichiometric Control in Iodoacetamidation

The synthesis of this compound from its amino-PEG6-acid precursor is a critical reaction that relies on precise control of temperature and stoichiometry to maximize yield and purity. The iodoacetamidation reaction involves the acylation of the primary amine of the PEG linker with an activated iodoacetic acid derivative, typically iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid.

Temperature Control: The temperature of the reaction is a crucial parameter that influences both the rate of the desired iodoacetamidation and potential side reactions. Generally, these reactions are conducted at reduced temperatures, often starting at 0 °C and allowing the mixture to slowly warm to room temperature. This approach is designed to moderate the exothermic nature of the acylation and to minimize the degradation of the iodoacetyl group, which can be sensitive to heat and light. Elevated temperatures can lead to increased rates of hydrolysis of the activated acylating agent and potential side reactions involving the iodine atom. In related PEGylation processes, controlling temperature is essential for consistent results; for instance, in some chromatographic separations of PEGylated materials, moderately elevated temperatures around 45 °C can improve peak shape, but for the synthesis itself, lower temperatures are preferred to ensure the stability of the reactive moieties. phenomenex.com The stability of PEG solutions themselves can be affected by temperature, with aging effects accelerated by warmer conditions. hamptonresearch.com

Stoichiometric Control: Stoichiometry, the quantitative relationship between reactants and products, is fundamental to achieving high conversion of the starting amine and minimizing impurities. wikipedia.org In the iodoacetamidation reaction, a slight molar excess of the iodoacetylating agent is typically used to drive the reaction to completion and ensure that all the amino-PEG6-acid precursor is consumed. However, using a large excess is undesirable as it complicates the purification process, requiring the removal of unreacted iodoacetic acid and its byproducts. The precise stoichiometric ratio is determined empirically to find a balance between reaction efficiency and purification burden. nih.govnih.gov The goal is to achieve a stoichiometric amount that results in no leftover reactants, ensuring a cleaner product profile. wikipedia.org In complex reactions, the relationships between reactants and products can be represented by a stoichiometry matrix to model the process. wikipedia.org The principle of stoichiometric control is a cornerstone of synthesizing well-defined products, from complex oxide thin films to polymers. nih.govutwente.nl

A representative data table for optimizing the iodoacetamidation reaction is presented below.

Table 1: Illustrative Parameters for Optimization of Iodoacetamidation

ParameterConditionRationale
Temperature 0 °C to Room TemperatureMinimizes degradation of the iodoacetyl group and controls the exothermic reaction.
Stoichiometry 1.1 to 1.5 molar equivalentsEnsures complete conversion of the amine precursor without creating excessive purification challenges.
Solvent Aprotic, polar (e.g., DMF, DMSO)Solubilizes both the polar PEG precursor and the acylating agent.
Reaction Time 2-12 hoursMonitored by techniques like TLC or LC-MS to determine the point of maximum conversion.
Atmosphere Inert (e.g., Argon, Nitrogen)Protects the reactants and product from oxidative degradation.

Advanced Purification Techniques for Synthetic Intermediates and Final this compound

The purification of this compound and its synthetic intermediates is essential to remove unreacted starting materials, reagents, and byproducts, ensuring the final product meets high-purity standards required for its applications.

Chromatographic Separation Methodologies

Chromatography is the most powerful technique for purifying PEGylated compounds. The choice of method depends on the specific properties of the target molecule and the impurities to be removed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying this compound. Separation is based on the hydrophobicity of the molecules. lcms.cz RP-HPLC can effectively separate the final product from the more polar amino-PEG6-acid precursor and from excess iodoacetic acid. The dispersity of the PEG chain itself can affect the chromatographic behavior, leading to peak broadening, but for a discrete PEG6 linker, sharp peaks are expected. nih.gov

Stationary Phases: C18 or C4 columns are commonly used. While C4 columns are often optimal for very large PEGylated proteins, C18 media can provide excellent separation for smaller PEGylated molecules from their unmodified counterparts. phenomenex.comchromatographyonline.com

Mobile Phases: A gradient of water and a polar organic solvent, such as acetonitrile, is typically used. phenomenex.com Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and resolution. phenomenex.com

Temperature: Column temperature can be optimized to improve separation. For some PEGylated compounds, temperatures around 45°C have been shown to enhance resolution. phenomenex.comchromatographyonline.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While highly effective for separating PEGylated proteins from non-PEGylated forms, its utility for a small molecule like this compound is primarily to remove high-molecular-weight aggregates or polymeric impurities. lcms.cz It is less effective at separating molecules with small differences in size, such as the target compound from its immediate precursor. lcms.cz

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. lcms.cz It can be particularly useful for purifying the amino-PEG6-acid intermediate or the final this compound product. For the final product, which has a terminal carboxylic acid, anion-exchange chromatography could be employed. Conversely, cation-exchange chromatography is effective for purifying positively charged precursors. google.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Purification

Chromatography TypePrinciple of SeparationApplication for this compoundKey Parameters
RP-HPLC HydrophobicityPrimary method for high-purity final product; separates product from precursors and reagents. phenomenex.comnih.govStationary Phase (C18, C4), Mobile Phase (Acetonitrile/Water with TFA), Temperature. phenomenex.comchromatographyonline.com
SEC Size (Hydrodynamic Radius)Removal of high-molecular-weight aggregates. lcms.czColumn Pore Size, Mobile Phase Composition.
IEX Net ChargePurification of charged intermediates (e.g., amino precursor) or the final acid product. google.comType of Resin (Anion/Cation), pH, Salt Gradient.

Crystallization and Recrystallization Strategies

Crystallization is a cost-effective and scalable purification technique that can yield highly pure material. The ability of polyethylene (B3416737) glycol (PEG) and its derivatives to crystallize is well-documented. researchgate.netuba.arelsevierpure.com The process relies on creating a supersaturated solution from which the target compound precipitates in a crystalline form, leaving impurities behind in the solvent.

For this compound, a suitable solvent system would be one in which the compound is soluble at an elevated temperature but poorly soluble at a lower temperature.

Solvent Selection: A common strategy involves dissolving the crude product in a minimal amount of a good solvent (e.g., a short-chain alcohol or acetone) and then adding a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed. The solution is then clarified by gentle heating and allowed to cool slowly.

Temperature Control: Slow cooling is critical for the formation of well-ordered crystals. Rapid cooling often leads to the precipitation of amorphous solid, which can trap impurities. Isothermal crystallization, holding the solution at a specific temperature between 20 and 35 °C, has been studied for functionalized PEG oligomers. elsevierpure.com

Influence of Additives: The crystallization of PEG can be influenced by the presence of salts. uba.ar Some salts can induce crystallization, while others can inhibit it, depending on their miscibility with PEG in the concentrated phase. uba.ar This effect could potentially be exploited to optimize the crystallization of this compound. The process of phase separation can facilitate PEG crystallization. nih.gov

The crystallinity of the PEG block in copolymers has been quantified using techniques like Differential Scanning Calorimetry (DSC), which measures the heat associated with melting and crystallization. nih.gov Such analytical methods are invaluable for developing and monitoring crystallization strategies.

Stereochemical Considerations in this compound Synthesis (if applicable, e.g., if a chiral precursor is used)

Stereochemistry refers to the 3D arrangement of atoms in molecules. For the standard synthesis of this compound, stereochemical considerations are generally not applicable. The core structure of polyethylene glycol (PEG) is H−(O−CH2−CH2)n−OH, which is an achiral polymer as it contains no stereocenters. wikipedia.org

The synthetic route to this compound typically starts with a linear, achiral amino-PEG6-acid precursor. The subsequent iodoacetamidation step, which attaches the iodoacetyl group to the terminal amine, does not create a chiral center. The resulting this compound molecule does not possess any stereoisomers (enantiomers or diastereomers).

Stereochemical considerations would only become relevant if a chiral precursor were intentionally incorporated into the synthesis. For example, if one of the ethylene (B1197577) glycol units was replaced with a chiral diol, or if the terminal carboxylic acid was derivatized with a chiral amino acid. In such specific cases of custom synthesis, maintaining the stereochemical integrity of the chiral center throughout the reaction sequence would be a critical objective. However, for the standard, commonly available this compound, the molecule is achiral.

Chemo-Enzymatic Synthesis Approaches for this compound Precursors

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While the final iodoacetamidation step is a purely chemical transformation, enzymatic methods can be powerful tools for constructing the key precursor, amino-PEG6-acid.

Enzymes, particularly lipases, have demonstrated significant utility in modifying PEGs. Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst used for various transformations. nih.gov One potential chemo-enzymatic route to an amino-PEG-acid precursor could involve:

Enzymatic Esterification/Transesterification: A di-functional PEG (e.g., PEG-diol) could be selectively mono-functionalized. For instance, an enzyme could catalyze the esterification of one hydroxyl group with a protected amino acid or a precursor to the carboxylic acid terminus, leaving the other hydroxyl group available for conversion to the amine. Enzymes can provide high selectivity, avoiding the formation of di-substituted byproducts that often plague traditional chemical methods. researchgate.net

Enzymatic Amine Introduction: Lipase-catalyzed reactions can also be used to introduce functional groups. For example, CALB can catalyze Michael addition reactions, which could be a pathway to introduce a protected amine onto a suitably activated PEG precursor. nih.gov

The advantages of using chemo-enzymatic approaches for synthesizing PEG precursors include:

High Selectivity: Enzymes can distinguish between similar functional groups (e.g., the two hydroxyl groups of a PEG-diol), leading to cleaner products and higher yields of the desired mono-functionalized intermediate. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which helps to preserve sensitive functional groups within the molecule. beilstein-journals.org

Environmental Benefits: These methods often use water or solvent-free systems, reducing the reliance on harsh organic solvents. researchgate.net

Recent research has highlighted the use of enzymes for creating complex PEGylated drug conjugates, demonstrating the power of modular chemo-enzymatic processes that yield products with full conversion and high selectivity, without metal catalyst residues. nih.govresearchgate.net These principles could be readily adapted to produce high-purity precursors for this compound.

Mechanistic Principles of Thiol Alkylation by Iodoacetamido Peg6 Acid

Detailed Reaction Mechanism of Cysteine Thiol Alkylation by Iodoacetamido-PEG6-acid

The alkylation of a cysteine thiol by this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction. nih.govsfrbm.org This mechanism is characterized by the direct attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group.

The reaction is initiated by the deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻). nih.govsfrbm.org This thiolate is a potent nucleophile that attacks the electrophilic carbon atom adjacent to the iodine in the iodoacetamide (B48618) group of the this compound molecule. nih.govpearson.com Concurrently, the iodine atom, a good leaving group, departs, taking with it the bonding pair of electrons. nih.govsfrbm.org This concerted process results in the formation of a stable, irreversible thioether linkage between the cysteine residue and the acetamido-PEG6-acid moiety. creative-proteomics.comnih.gov

The general scheme for this reaction is as follows:

Step 1: Deprotonation. The cysteine thiol group (-SH) loses a proton to become a more reactive thiolate anion (-S⁻). This step is highly dependent on the surrounding pH. nih.gov

Step 2: Nucleophilic Attack. The nucleophilic thiolate anion attacks the electrophilic carbon of the iodoacetamide group. pearson.com

Step 3: Leaving Group Departure. The iodide ion (I⁻) is displaced, and a new carbon-sulfur (C-S) bond is formed. nih.gov

The SN2 reaction of thiol alkylation proceeds through a high-energy transition state. In this transient state, a single carbon atom is partially bonded to both the incoming nucleophile (the sulfur of the thiolate) and the outgoing leaving group (the iodine). This pentacoordinate carbon intermediate represents the energy maximum along the reaction coordinate.

Kinetic Studies of Thiol-Iodoacetamido-PEG6-acid Conjugation Reactions

The rate of the thiol-alkylation reaction is influenced by several factors, including the concentrations of the reactants, pH, temperature, and the solvent environment. nih.govnih.gov

The alkylation of thiols by iodoacetamide is a second-order reaction, meaning its rate is dependent on the concentration of both the thiol (specifically, the thiolate anion) and the iodoacetamide reagent. nih.govnih.gov The rate law can be expressed as:

Rate = k[Thiolate][this compound]

Where 'k' is the second-order rate constant. This constant is a measure of the intrinsic reactivity of the two molecules. For example, the reaction of iodoacetamide with the amino acid cysteine has a reported second-order rate constant of approximately 36 M⁻¹ min⁻¹ at pH 7. nih.gov A related compound, N-phenyl iodoacetamide, exhibits a higher reactivity with a rate constant of 110 M⁻¹ min⁻¹. nih.gov The reaction of iodoacetamide with thioredoxin, a protein, was observed to be even faster, with a rate constant of 107 M⁻¹ s⁻¹ at pH 7.2. nih.gov These values highlight how the local environment of the thiol group can significantly influence its reactivity.

The progress of the reaction can be monitored using techniques like MALDI-TOF mass spectrometry to track the modification of proteins over time. nih.gov Such studies have shown that the initial phase of alkylation can be very rapid, with a significant portion of accessible thiols reacting within minutes, followed by a slower reaction for the remaining, less accessible thiols. nih.gov

The pH of the reaction medium has a profound effect on the rate of thiol alkylation. nih.govresearchgate.net This is because the reactive species is the thiolate anion, and its concentration is directly governed by the pH and the pKa of the thiol group. nih.gov The Henderson-Hasselbalch equation describes this relationship.

Generally, the rate of alkylation increases as the pH rises above the pKa of the thiol, due to the increased concentration of the more nucleophilic thiolate anion. nih.gov For many cysteine residues in proteins, the pKa can vary widely from its value in the free amino acid (around 8.3-8.5) depending on the local microenvironment. researchgate.net For instance, studies on the enzyme yeast hexokinase showed that the rate constant for its reaction with iodoacetamide increased with pH in the range of 7.0 to 8.5. nih.gov Similarly, the alkylation of thioredoxin with iodoacetic acid showed pH dependence corresponding to pKa values of 6.7 and approximately 9.0 for its two active site cysteines. nih.gov For optimal reactivity, iodoacetamide reactions are often carried out at a pH of 8 or higher. researchgate.net However, at very high pH values, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (B10760008), increases. researchgate.net

Temperature: Like most chemical reactions, the rate of thiol alkylation by iodoacetamide is temperature-dependent. Increasing the temperature generally accelerates the reaction by providing more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier of the transition state. atto-tec.com Alkylation reactions are often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to enhance the reaction rate. creative-proteomics.com However, excessively high temperatures can lead to protein denaturation and an increase in non-specific side reactions. nih.gov For example, one study showed a dramatic increase in the alkylation of peptide N-termini when the temperature was raised from room temperature to 85°C. nih.gov

Reaction Selectivity and Orthogonal Reactivity of this compound

Preferential Reactivity Towards Thiol Groups Over Other Nucleophiles

This compound exhibits a marked preference for reacting with the thiol groups of cysteine residues over other nucleophilic amino acid side chains. creative-proteomics.comwiley-vch.de This selectivity is attributed to the high nucleophilicity of the thiolate anion, which is significantly more reactive than the amino groups of lysine, the imidazole (B134444) group of histidine, or the thioether of methionine under typical bioconjugation conditions. wiley-vch.denih.gov

The pKa of the cysteine thiol group is approximately 8.8-9.1, meaning that at a pH around neutrality or slightly alkaline (pH 7.2-9.0), a sufficient concentration of the highly reactive thiolate form exists to facilitate the alkylation reaction. rsc.orgroyalsocietypublishing.org While other nucleophilic residues like lysine have a higher pKa and are less reactive at these pH levels, side reactions can still occur, particularly if the iodoacetamide reagent is present in excess. wiley-vch.de

The table below summarizes the relative reactivity of this compound with different amino acid residues.

Amino AcidNucleophilic GroupReactivity with IodoacetamidepH Dependence
CysteineThiol (-SH)HighOptimal at pH 7.2-9.0 rsc.org
Lysineε-Amino (-NH2)Low to ModerateIncreases at pH > 8.5 royalsocietypublishing.org
HistidineImidazoleLowCan react under certain conditions wiley-vch.de
MethionineThioether (-S-CH3)Very LowCan react, but slowly wiley-vch.de
N-terminusα-Amino (-NH2)Low to ModerateCan be targeted at neutral pH wiley-vch.de

Strategies for Mitigating Non-Specific Reactions with this compound

Several strategies can be employed to minimize unwanted side reactions and enhance the selectivity of this compound for thiol groups:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 favors the reaction with thiols while minimizing reactions with amines (lysine, N-terminus), which are more reactive at higher pH values. rsc.orgatto-tec.com

Reagent Stoichiometry: Using the iodoacetamide reagent as the limiting reactant can help prevent the modification of less reactive nucleophiles. wiley-vch.de

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to control the extent of modification and reduce the likelihood of side reactions. atto-tec.com

Blocking Agents: In some applications, pre-incubation with a less reactive alkylating agent can be used to block more accessible, non-target nucleophiles before the addition of the iodoacetamide reagent. nih.gov

Quenching: After the desired reaction time, the addition of a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), can quench any unreacted iodoacetamide, preventing further non-specific labeling.

Integration with Orthogonal Bioconjugation Chemistries

The thiol-selective chemistry of this compound allows for its integration into orthogonal bioconjugation strategies, enabling the site-specific labeling of proteins with multiple distinct functionalities. Orthogonal chemistries are reactions that proceed in the same pot without interfering with one another.

For instance, the iodoacetamide-thiol reaction can be performed alongside other common bioconjugation reactions under compatible conditions. Some examples of orthogonal chemistries that can be used in conjunction with this compound include:

Azide-Alkyne Cycloadditions (Click Chemistry): Strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly specific and can be performed in the presence of iodoacetamide-modified proteins. nih.govuniversiteitleiden.nl A protein can be modified with an azide-containing linker via its lysine residues, followed by reaction of a cysteine residue with this compound, and subsequent "clicking" of a reporter molecule onto the azide (B81097).

Oxime and Hydrazone Ligations: The reaction between an aldehyde or ketone and an alkoxyamine or hydrazine, respectively, is another bioorthogonal reaction that can be used in parallel with thiol alkylation. nih.gov

Diels-Alder Reactions: The [4+2] cycloaddition between a diene and a dienophile offers another layer of orthogonality.

The following table illustrates a potential sequential orthogonal labeling strategy:

StepReactionTarget ResidueReagent
1NHS Ester AcylationLysineAzido-PEG4-NHS ester
2Thiol AlkylationCysteineThis compound
3SPAACAzideDBCO-Fluorophore

Thermodynamics of Covalent Bond Formation by this compound

The reaction between a thiol and an iodoacetamide, such as this compound, is a thermodynamically favorable process, resulting in the formation of a stable thioether bond. The formation of this covalent bond is an exothermic reaction, releasing energy and leading to a thermodynamically stable product.

Side Reactions and Degradation Pathways of this compound and Its Conjugates

Hydrolysis of the Iodoacetamide Moiety

One of the primary side reactions affecting this compound is the hydrolysis of the iodoacetamide functional group. atto-tec.com In aqueous solutions, particularly at neutral to alkaline pH, the iodoacetamide can react with water or hydroxide (B78521) ions, leading to the formation of a non-reactive hydroxyacetamide derivative.

This hydrolysis reaction competes with the desired thiol alkylation and can reduce the efficiency of the conjugation process. atto-tec.com The rate of hydrolysis is dependent on pH and temperature. To mitigate this, it is often recommended to prepare solutions of iodoacetamide reagents fresh before use and to perform conjugation reactions promptly. atto-tec.com

The stability of the PEG linker itself can also be a consideration, as polyethylene (B3416737) glycol chains can undergo oxidative degradation over time, although this is generally a slower process than the hydrolysis of the reactive iodoacetamide group. nih.govacs.org

Disproportionation and Other Undesired Reactions

The primary thiol-alkylation reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction. However, the iodoacetamide group is a promiscuous alkylating agent and can react with other nucleophilic amino acid residues besides cysteine, leading to a range of undesired products. researchgate.net

Hydrolysis of the Reagent: Iodoacetamide reagents are susceptible to hydrolysis, which can compete with the desired alkylation reaction. thermofisher.com It is therefore recommended to prepare solutions of this compound immediately before use to minimize the impact of this side reaction. thermofisher.com

Overalkylation and Non-Specific Amino Acid Modification: When this compound is used in excess or when reaction times are prolonged, it can react with other amino acid residues, a phenomenon known as overalkylation. nih.govacs.org The nucleophilic functional groups on these amino acids can attack the electrophilic carbon of the iodoacetamide moiety.

The primary sites for these non-specific modifications include:

Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 5. researchgate.netnih.govubpbio.com

Lysine: The ε-amino group of lysine is a potential target for alkylation, especially at pH values above 7. nih.govcreative-proteomics.com

Methionine: The thioether side chain of methionine is susceptible to alkylation, a reaction that is notably independent of pH. nih.govubpbio.com

Aspartate and Glutamate: The carboxylate side chains of aspartic acid and glutamic acid can also be alkylated by excess iodoacetamide. thermofisher.comnih.gov

N-terminal Amino Groups: The α-amino group at the N-terminus of a peptide or protein is another site for potential N-alkylation. nih.govnih.gov

Tyrosine: While less common, modification of tyrosyl groups has been observed. nih.gov

Studies have shown that N-alkylation can be a common side reaction, and even O-alkylation has been detected under certain conditions. nih.gov The propensity for these side reactions appears to follow a general trend, with cysteine being the most reactive, followed by histidine, aspartic acid, and lysine. rsc.org

Reaction Conditions Influencing Side Reactions: The extent of these undesired reactions is highly dependent on the reaction conditions. Factors such as pH, reagent concentration, and reaction time play a crucial role. For instance, at a slightly alkaline pH and with limiting quantities of the iodoacetamide reagent, the modification of cysteine is the predominant reaction. thermofisher.comubpbio.com However, excess reagent or non-buffered solutions can significantly increase the likelihood of modifying other residues like lysine, methionine, and histidine. thermofisher.com

A study on the modification of bromoperoxidase with iodoacetamide demonstrated the time-dependent modification of both lysine and histidine residues. The number of modified residues increased with longer incubation times, as detailed in the table below.

Table 1: Time-Dependent Modification of Lysine and Histidine in Bromoperoxidase by Iodoacetamide. scienceasia.org
Incubation Time (hours)Modified Lysine Residues per MoleculeModified Histidine Residues per Molecule
48.591.19
69.592.20
89.925.71
1210.646.23
1815.169.35
2424.4311.26

Disproportionation: While the term disproportionation is more commonly associated with redox reactions of sulfur species, such as the disproportionation of thiyl radicals into a thioaldehyde and a thiol under certain conditions like exposure to light, it is not a primary side reaction pathway for the iodoacetamide reagent itself under typical bioconjugation conditions. researchgate.net The main concern with this compound remains its potential for hydrolysis and off-target alkylation of various amino acid residues.

To mitigate these undesired reactions, it is crucial to carefully control the stoichiometry of the reagents, maintain the pH of the reaction buffer, and limit the reaction time. thermofisher.comnih.gov Removing excess iodoacetamide reagent after the reaction, for example through dialysis or chromatography, can also prevent further non-specific modifications. nih.govacs.org

Applications of Iodoacetamido Peg6 Acid in Targeted Bioconjugation

Protein Conjugation Strategies Utilizing Iodoacetamido-PEG6-acid

The conjugation of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of protein drugs. It can enhance their stability, reduce immunogenicity, and increase their circulation half-life. europeanpharmaceuticalreview.comnih.gov this compound serves as a key reagent in this process, enabling both site-specific and random conjugation to protein surfaces.

Site-specific conjugation is a "second generation" PEGylation strategy that produces well-defined, homogeneous bioconjugates with improved therapeutic profiles over randomly modified proteins. europeanpharmaceuticalreview.com This approach often involves genetic engineering to introduce a cysteine residue at a specific, desired location on the protein surface. europeanpharmaceuticalreview.comrsc.org The unique reactivity of the iodoacetamide (B48618) group of this compound is then exploited to target this engineered cysteine.

The process involves the selective reaction of the iodoacetamide with the thiol group of the introduced cysteine, forming a stable thioether linkage. europeanpharmaceuticalreview.com This strategy has been successfully applied in the development of antibody-drug conjugates (ADCs), where precise attachment of a cytotoxic payload is critical. rsc.org By engineering a cysteine at a specific site on an antibody, this compound can be used to link the antibody to a drug molecule, ensuring a defined drug-to-antibody ratio (DAR) and preserving the antigen-binding function of the antibody. rsc.orgnih.gov The reaction is typically carried out under mild pH conditions to ensure selectivity for the highly nucleophilic cysteine thiol over other potentially reactive amino acid side chains. nih.gov

Table 1: Comparison of Cysteine-Targeting Reagents for Protein Conjugation

Reagent Type Bond Formed Key Characteristics
Iodoacetamide Thioether Forms a highly stable covalent bond; reaction is typically rapid and specific to thiols. axispharm.comrsc.org
Maleimide (B117702) Thioether (via Michael addition) Highly reactive with thiols, but the resulting bond can be subject to retro-Michael reactions, leading to deconjugation. europeanpharmaceuticalreview.comfrontiersin.org
Vinylsulfone Thioether Reacts with thiols to form a stable bond, generally less reactive than maleimides. europeanpharmaceuticalreview.comnih.gov

| Orthopyridyl Disulfide | Disulfide | Forms a reversible disulfide bond, which can be cleaved by reducing agents. europeanpharmaceuticalreview.com |

This table provides a general comparison of common thiol-reactive chemistries used in bioconjugation.

In cases where protein engineering is not feasible or desired, this compound can be used for random conjugation to native proteins that possess accessible cysteine residues or can have their disulfide bonds reduced to generate free thiols. frontiersin.org Many proteins, such as human hemoglobin, contain native cysteine residues. frontiersin.org The interchain disulfide bonds in antibodies are also a common target for this type of conjugation. diva-portal.org

This method typically results in a heterogeneous mixture of products, with the PEG linker attached at various cysteine locations and with a range of drug-to-antibody ratios (DARs). frontiersin.orgdiva-portal.org For example, the reduction of an antibody's interchain disulfides can yield up to eight reactive cysteine residues for conjugation. diva-portal.org While this approach is less precise than site-specific methods, it is a more straightforward strategy that avoids the complexities of protein engineering. bath.ac.uk The resulting heterogeneity, however, can lead to challenges in characterization and potential variability in the pharmacological profile of the conjugate. bath.ac.uk

The attachment of PEG chains, including the PEG6 moiety from this compound, can have significant effects on the biophysical properties of a protein. A primary benefit of PEGylation is the increase in the protein's hydrodynamic volume, which reduces its renal clearance and shields it from proteolytic enzymes and immune recognition, thereby extending its half-life in circulation. nih.govharvard.edu

However, the impact on protein conformation and function is a critical consideration. PEGylation can sometimes lead to a loss of bioactivity, particularly if the linker is attached near the protein's active site or binding interface, as the PEG chain can cause steric hindrance. nih.gov Conversely, research has shown that PEGylation can, in some cases, enhance the conformational stability of a protein. nih.govharvard.edu By stabilizing the folded state, PEGylation can make proteins less susceptible to aggregation and degradation. harvard.edu The specific location of the PEGylation site is crucial; strategic placement can maximize the pharmacokinetic benefits while minimizing any negative impact on the protein's function. nih.gov

Peptide Functionalization with this compound

The principles of thiol-reactive conjugation with this compound extend to the modification of peptides, which are smaller chains of amino acids. This allows for the creation of sophisticated peptide-based structures with tailored properties.

This compound is a valuable tool in the synthesis of peptidomimetics and cyclic peptides. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. scispace.com Cyclization is a common strategy to enhance the conformational rigidity and biological activity of peptides. nih.gov

For peptides that contain multiple cysteine residues, this compound can be used in multi-labeling strategies. This allows for the attachment of several molecules to a single peptide scaffold. For instance, a peptide could be designed with multiple thiol groups to conjugate multiple copies of a specific cargo, or to attach different functional units.

Furthermore, the orthogonality of the iodoacetamide-thiol reaction allows for its use in combination with other conjugation chemistries. reading.ac.uk A peptide could be functionalized with this compound at a cysteine residue, while another part of the peptide is modified using a different reactive pair, such as an azide (B81097) group for click chemistry. broadpharm.combroadpharm.com This enables the construction of complex, multi-functional peptide conjugates where, for example, one label could be a targeting moiety and another could be a therapeutic agent or an imaging probe. acs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Iodoacetamide
Maleimide
Vinylsulfone
Orthopyridyl Disulfide
Cysteine
Lysine (B10760008)

Nucleic Acid Modification via Thiol-Functionalized Oligonucleotides

The site-specific modification of nucleic acids is crucial for developing diagnostic probes, therapeutic agents, and tools for nanotechnology. This compound serves as a key reagent for conjugating various functional molecules to oligonucleotides that have been engineered to contain a reactive thiol group.

The introduction of a thiol (-SH) group into a DNA or RNA oligonucleotide is a prerequisite for conjugation with iodoacetamide-based linkers. This is typically achieved during automated solid-phase synthesis using specialized phosphoramidite (B1245037) reagents known as thiol-modifiers. These reagents allow for the placement of a protected thiol group at either the 5' or 3' terminus, or at a specific internal position within the nucleic acid sequence. biosyn.commdpi.com

A common strategy involves using a thiol-modifier with a disulfide bond, such as Thiol-Modifier C6 S-S. glenresearch.com During the synthesis, this modifier is incorporated into the oligonucleotide. After synthesis and deprotection of the oligonucleotide, the disulfide bond is cleaved using a reducing agent like dithiothreitol (B142953) (DTT) to expose the free, reactive thiol group. glenresearch.com Alternative methods utilize modifiers with protecting groups like trityl, which can be removed under specific conditions to yield the thiolated oligonucleotide. For RNA, phosphoramidites with a thiol group tethered to the 2'-position of the ribose sugar have also been developed, enabling site-specific modification. acs.org

Table 1: Common Methods for Preparing Thiol-Functionalized Oligonucleotides

Method Description Common Reagents Position of Thiol
Solid-Phase Synthesis with Thiol-Modifier Incorporation of a special phosphoramidite building block during automated DNA/RNA synthesis. Thiol-Modifier C6 S-S CE Phosphoramidite, 5'-Thiol-Modifier C6-CE Phosphoramidite 5'-terminus, 3'-terminus, or internal
Post-Synthetic Modification Enzymatic or chemical modification of an already synthesized oligonucleotide to introduce a thiol group. Less common for iodoacetamide chemistry but possible. Varies

| 2'-Position Modification (RNA) | Use of nucleoside phosphoramidites with a thiol group attached to the 2'-oxygen of the ribose. | 2'-(2-mercaptoethoxy)-2'-deoxy nucleoside phosphoramidites | Internal (specific ribose) |

Once a thiol-functionalized oligonucleotide is prepared and purified, it serves as a scaffold for conjugation. The iodoacetamide group of this compound reacts specifically with the free thiol on the oligonucleotide via a nucleophilic substitution (SN2) reaction. researchgate.net This reaction proceeds efficiently under mild pH conditions (typically pH 7.5-8.5) to form a highly stable, covalent thioether linkage. atto-tec.comsigmaaldrich.com

The resulting conjugate attaches the PEG6-acid linker to the nucleic acid at a precise location. The hydrophilic PEG spacer improves the solubility of the often-hydrophobic oligonucleotide conjugates and provides spatial separation between the nucleic acid and any subsequently attached molecule, which can be crucial for maintaining biological activity. conicet.gov.arcreativepegworks.com The terminal carboxylic acid of the linker is then available for conjugation to other molecules of interest, such as fluorescent dyes, biotin (B1667282), peptides, or proteins, using standard carbodiimide (B86325) chemistry (e.g., with EDC). axispharm.com This two-step process allows for the creation of a wide array of nucleic acid probes for applications like fluorescence in situ hybridization (FISH), as well as therapeutic oligonucleotide conjugates with improved delivery or functional properties. mdpi.comnih.gov

Carbohydrate and Glycoprotein Functionalization

Glycans and glycoproteins are involved in a multitude of biological processes, and their specific modification is key to understanding their function and developing glycoconjugate-based diagnostics and therapeutics. mdpi.com

Natural glycans and glycoproteins typically lack free thiol groups, necessitating their chemical or biological introduction for subsequent conjugation. Two primary strategies are employed for this purpose:

Metabolic Oligosaccharide Engineering (MOE): This powerful technique involves introducing non-natural monosaccharide analogs into cellular biosynthetic pathways. nih.gov Cells are cultured with a precursor sugar that has been chemically modified to contain a "masked" thiol group. johnshopkins.edu This analog is processed by the cell's own enzymatic machinery and incorporated into cell-surface glycans in place of the natural sugar. nih.govjohnshopkins.edu For example, an N-acetylmannosamine (ManNAc) analog can be used to install thiol-modified sialic acids onto the cell surface, providing a chemical handle for targeted reactions. johnshopkins.edunih.gov

Chemical Modification of Free Glycans: For isolated glycans, thiol groups can be introduced chemically. A common method is reductive amination, where the reducing end of the glycan is reacted with an amine-containing molecule that also possesses a protected thiol. mdpi.com This reaction forms a stable bond, effectively tagging the glycan with a thiol group that can be deprotected for subsequent conjugation. mdpi.com

Table 2: Strategies for Introducing Thiol Groups into Glycans

Strategy Approach Target Key Features
Metabolic Oligosaccharide Engineering (MOE) Cellular uptake and incorporation of a modified sugar analog. Cell-surface glycoproteins in living cells or organisms. Allows for labeling of complex glycans in their native environment. nih.gov

| Chemical Derivatization | Reaction of isolated glycans with a bifunctional reagent containing an amine and a protected thiol. | Purified free glycans. | Provides a direct chemical route to thiol-functionalized glycans. mdpi.com |

With a thiol group successfully engineered onto a glycan or glycoprotein, conjugation with this compound can proceed. The iodoacetamide group reacts with the engineered thiol to form a stable thioether bond, analogous to the reaction with thiolated oligonucleotides. thermofisher.com This step covalently attaches the PEG6-acid linker to the carbohydrate structure.

This strategy is valuable for creating well-defined glycoconjugates. For instance, a therapeutic protein can be functionalized with this compound via its carboxylic acid end, and this entire construct can then be ligated to a thiol-bearing glycan. The PEG linker in this context serves to enhance the solubility and stability of the final glycoconjugate and to provide a flexible spacer between the two biomolecules. conicet.gov.ar

Small Molecule Functionalization and Probe Development

This compound is a valuable tool for the functionalization of thiol-containing small molecules and the development of chemical probes. sigmaaldrich.com The iodoacetamide group provides a reliable anchor point for attaching the PEG linker to a small molecule that possesses a sulfhydryl group. sigmaaldrich.com

This functionalization is the first step in creating more complex molecular tools. For example, a small molecule drug or inhibitor containing a thiol can be reacted with this compound. The terminal carboxylic acid of the resulting conjugate can then be coupled to a reporter tag (like biotin or a fluorophore) or to a larger molecule designed to alter the pharmacokinetics of the small molecule. axispharm.com This approach is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a component of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand. medchemexpress.com

Furthermore, iodoacetamide-based probes are used in competitive profiling experiments to identify and characterize the binding targets of covalent small molecules. biorxiv.org In such assays, a protein of interest is incubated with a potential small molecule inhibitor before being treated with a reporter-tagged iodoacetamide probe. A reduction in probe labeling indicates that the small molecule has covalently bound to a cysteine residue, providing a method to screen for and validate drug candidates. biorxiv.org

Conjugation to Thiol-Containing Ligands and Substrates

The primary application of the iodoacetamide moiety is its specific reaction with thiol (sulfhydryl) groups, which are present in the amino acid cysteine. thermofisher.comresearchgate.net This reaction proceeds via an alkylation mechanism, specifically a nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur of a deprotonated thiol (thiolate) attacks the carbon atom adjacent to the iodine, displacing the iodide leaving group. nih.govsci-hub.st The result is the formation of a highly stable and irreversible thioether bond. axispharm.comthermofisher.com

This conjugation strategy is frequently employed for the site-specific modification of proteins and peptides at cysteine residues. axispharm.com Because cysteine is a relatively low-abundance amino acid, targeting its side chain allows for a greater degree of precision compared to targeting more common residues like lysine. researchgate.net The reaction is most efficient at a slightly alkaline pH of approximately 8.0, which facilitates the deprotonation of the thiol group to the more reactive thiolate anion. nih.govsci-hub.st By reacting with free cysteine residues, this compound can also be used to stabilize proteins by preventing the formation of unwanted disulfide bonds. broadpharm.comaxispharm.com The high reactivity of the iodo- group compared to other haloacetamides (reactivity order: I > Br > Cl) ensures efficient conjugation. nih.govaxispharm.com

Synthesis of Molecular Probes for Chemical Biology Studies

The bifunctional nature of this compound makes it an ideal linker for constructing complex molecular probes. axispharm.com The typical strategy involves a two-step process. First, the iodoacetamide group is used to anchor the linker to a thiol-containing biomolecule, such as a protein of interest. axispharm.com Following this initial conjugation, the terminal carboxylic acid on the other end of the PEG spacer becomes available for a second reaction. axispharm.com

This carboxylic acid can be activated using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). axispharm.combroadpharm.com Once activated, it can readily react with primary amine groups on a second molecule of interest, such as a fluorescent dye, a biotin tag for affinity purification, or another bioactive ligand. axispharm.comaxispharm.com This allows for the precise labeling of proteins to study their function, localization, and interactions within complex biological systems. axispharm.com

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system. medchemexpress.com this compound can serve as the central linker connecting the protein-targeting ligand to the E3 ligase-binding moiety. medchemexpress.commedchemexpress.com

Comparative Analysis of this compound with Other Thiol-Reactive Crosslinkers

The selection of a thiol-reactive crosslinker depends critically on the specific application, desired stability of the final conjugate, and the biochemical environment. Iodoacetamide chemistry offers a distinct profile when compared to other common thiol-reactive chemistries like those based on maleimides and pyridyl disulfides.

Maleimide-Based Conjugation vs. This compound Chemistry

Maleimides and iodoacetamides are two of the most widely used classes of reagents for thiol-selective modification. nih.gov While both target cysteine residues effectively, they do so via different mechanisms, resulting in conjugates with different stability profiles. thermofisher.com

Maleimides react with thiols via a Michael addition reaction across the double bond of the maleimide ring, forming a thiosuccinimide adduct. thermofisher.comrsc.org This reaction is highly efficient and specific for thiols at a near-neutral pH of 6.5-7.5. thermofisher.com In contrast, iodoacetamides react via an alkylation reaction to form a thioether bond. thermofisher.com

A critical difference lies in the stability of the resulting linkage. The thiosuccinimide bond formed from a maleimide reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. nih.govrsc.org This can lead to the transfer of the maleimide-linked molecule to another thiol-containing species (thiol exchange), resulting in deconjugation from the original target. rsc.orgnih.gov The thioether bond formed by this compound, however, is exceptionally stable and not subject to this reversal, providing a permanent linkage. thermofisher.com While iodoacetamides can exhibit some off-target reactivity towards other nucleophilic amino acid residues like histidine and lysine at high pH, they offer superior linkage stability for applications requiring long-term or in vivo analysis. nih.govsci-hub.st

FeatureThis compound ChemistryMaleimide-Based Chemistry
Reaction MechanismAlkylation (SN2 Nucleophilic Substitution) thermofisher.comMichael Addition thermofisher.com
Target GroupThiol (Cysteine) thermofisher.comThiol (Cysteine) thermofisher.com
Linkage FormedThioether Bond axispharm.comThiosuccinimide Adduct rsc.org
Linkage StabilityHigh; stable and considered permanent. thermofisher.comSusceptible to retro-Michael reaction and thiol exchange. nih.govnih.gov
ReversibilityIrreversibleReversible, leading to potential deconjugation. rsc.org
Optimal pH~7.5 - 8.5 nih.gov6.5 - 7.5 thermofisher.com
Key AdvantageForms a highly stable, permanent bond.High specificity and rapid reaction at neutral pH.
Key LimitationLight-sensitive reagent; potential for off-target reactions at high pH. sci-hub.stthermofisher.comLinkage instability can lead to conjugate loss. nih.govrsc.org

Pyridyl Disulfide Reagents and Their Distinct Reactivity Profiles

Pyridyl disulfide reagents offer a fundamentally different approach to thiol conjugation compared to the alkylation chemistry of iodoacetamides. The reaction of a pyridyl disulfide with a free thiol is a disulfide exchange, which results in the formation of a new, mixed disulfide bond. thermofisher.com

The most significant distinction between these two chemistries is the cleavability of the resulting linkage. The thioether bond from this compound is non-reducible and permanent. thermofisher.com In contrast, the disulfide bond formed by pyridyl disulfide reagents can be readily cleaved using common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). thermofisher.com This makes pyridyl disulfide chemistry ideal for applications requiring the release of a conjugated molecule under specific reducing conditions, such as inside a cell.

Another practical difference is in reaction monitoring. The pyridyl disulfide reaction releases a byproduct, pyridine-2-thione, which absorbs light strongly at a wavelength of 343 nm. thermofisher.com This allows for the real-time spectrophotometric monitoring of the reaction progress. thermofisher.com The iodoacetamide reaction does not release a chromophoric byproduct, making reaction progress more difficult to track directly. thermofisher.com

FeatureThis compound ChemistryPyridyl Disulfide Chemistry
Reaction MechanismAlkylation thermofisher.comDisulfide Exchange thermofisher.com
Linkage FormedThioether Bond axispharm.comDisulfide Bond thermofisher.com
Linkage CleavabilityNon-cleavable by reducing agents.Cleavable by reducing agents (e.g., DTT, TCEP). thermofisher.com
Reaction MonitoringNo direct spectrophotometric monitoring.Release of pyridine-2-thione can be monitored at 343 nm. thermofisher.com
Optimal pH~7.5 - 8.5 nih.govBroad range, optimum at pH 4-5, but effective at neutral pH. thermofisher.com
Key Application DriverPermanent, stable labeling. thermofisher.comReversible conjugation and drug release applications. thermofisher.com

Iodoacetamido Peg6 Acid in Advanced Material Science and Nanotechnology

Surface Functionalization of Biomaterials with Iodoacetamido-PEG6-acid

The ability to modify the surfaces of biomaterials is crucial for controlling their interactions with biological systems. This compound provides a versatile platform for such modifications, enabling the creation of biointerfaces with tailored properties.

A common strategy for immobilizing molecules onto a surface involves the initial creation of a thiol-reactive surface. This can be achieved through various methods, one of which is the use of self-assembled monolayers (SAMs). For instance, gold surfaces can be readily coated with alkanethiols that possess a terminal functional group. To prepare a substrate for reaction with a thiol-reactive compound like this compound, one could first functionalize the surface with molecules presenting free thiol groups.

Alternatively, a more direct approach involves first modifying a surface with a molecule containing a primary amine, and then using the carboxylic acid end of this compound to attach it to the surface. This leaves the iodoacetamide (B48618) group available for subsequent reaction with thiol-containing biomolecules. This process effectively creates a thiol-reactive surface ready for bioconjugation.

The functional groups of this compound allow for the precise engineering of biointerfaces to control cellular behavior and immobilize proteins. For example, a biomaterial surface can be functionalized with this linker to present specific peptides that promote cell adhesion. The carboxylic acid end can be used to attach the linker to an amine-functionalized surface, and the iodoacetamide end can then react with a cysteine-containing cell-adhesive peptide, such as one containing the RGD (arginine-glycine-aspartic acid) sequence.

Similarly, proteins can be immobilized on surfaces for applications in biosensors, diagnostics, and tissue engineering. The site-specific reaction of the iodoacetamide group with cysteine residues on a protein allows for controlled orientation of the immobilized protein, which can be critical for its biological activity. axispharm.com This is particularly advantageous over random immobilization methods that can lead to denaturation or masking of the protein's active site.

Table 1: Research Findings on Surface Functionalization

Application Key Finding Significance Citation
Protein Immobilization Iodoacetamide groups react specifically with cysteine residues. Allows for site-specific and oriented attachment of proteins, preserving their function. axispharm.com
Cell Adhesion Can be used to conjugate cell-adhesive peptides (e.g., RGD) to surfaces. Creates biointerfaces that can actively promote and control cell attachment.
Thiol-Reactive Surfaces The iodoacetamide group provides a handle for reacting with thiol-containing molecules. Enables the construction of functional surfaces for a variety of bioconjugation applications. axispharm.comaxispharm.com

Integration of this compound in Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent mimics of the natural extracellular matrix (ECM). biocompare.commdpi.com this compound plays a significant role in the design and fabrication of advanced hydrogel systems.

The reaction between an iodoacetamide and a thiol is a well-established method for forming stable covalent bonds. This chemistry can be harnessed to crosslink polymer chains and form hydrogels. For instance, a polymer backbone functionalized with multiple thiol groups can be crosslinked by a homobifunctional iodoacetamide linker. Conversely, a polymer functionalized with iodoacetamide groups can be crosslinked with a thiol-containing molecule.

The reactivity of the iodoacetamide group is a key factor in the gelation kinetics. Studies have shown that the order of reactivity for various thiol-reactive functional groups is maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide > acrylate (B77674) > bromoacetamide, with reaction rates increasing with higher pH. nih.gov This allows for a degree of control over the gelation time, which can range from minutes to hours. nih.gov

The biocompatibility of the PEG component of this compound makes it an attractive building block for hydrogels intended for cell culture. axispharm.comsigmaaldrich.cn These hydrogels can be designed to be responsive to specific stimuli. For example, a hydrogel could be engineered to degrade in the presence of certain enzymes by incorporating enzyme-cleavable peptide sequences into the crosslinks.

Furthermore, the ability to conjugate bioactive molecules to the hydrogel matrix using iodoacetamide chemistry allows for the creation of 3D cell culture environments that can mimic the complexity of native tissues. biocompare.comresearchgate.net For instance, growth factors or other signaling molecules can be tethered within the hydrogel to influence cell behavior, such as proliferation and differentiation. researchgate.net Research has shown that hydrogels prepared from thiol-modified gelatin and thiol-modified hyaluronic acid are biocompatible and support the attachment and proliferation of fibroblasts and hepatocytes. nih.gov

Table 2: Research Findings on Hydrogel Systems

Application Key Finding Significance Citation
Hydrogel Crosslinking Thiol-iodoacetamide reaction provides a robust method for network formation. Enables the creation of stable, covalently crosslinked hydrogels with tunable properties. nih.gov
Gelation Kinetics Iodoacetamide reactivity allows for a range of gelation times. Provides control over the hydrogel formation process, which is important for in situ applications. nih.gov
3D Cell Culture Biocompatible hydrogels can be functionalized with bioactive molecules. Creates advanced 3D environments that can direct cell fate and function. nih.govresearchgate.net

Nanoparticle Surface Modification Using this compound

The surface properties of nanoparticles are critical for their performance in biomedical applications. This compound is a valuable tool for modifying nanoparticle surfaces to enhance their stability, biocompatibility, and targeting capabilities.

The PEG chain provides a hydrophilic shell that can prevent nanoparticle aggregation and reduce non-specific protein adsorption, a phenomenon known as "PEGylation." This stealth-like property can prolong the circulation time of nanoparticles in the body. The terminal functional groups of this compound allow for the attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface.

For example, a nanoparticle with a primary amine-coated surface can be reacted with the carboxylic acid end of this compound. The resulting nanoparticle will have a surface decorated with iodoacetamide groups, which can then be used to conjugate thiol-containing targeting molecules. This strategy enables the creation of multifunctional nanoparticles that can specifically bind to and interact with target cells or tissues. The iodoacetamide reaction with cysteine residues is particularly effective in preventing unwanted disulfide bond formation, thereby stabilizing the conjugated proteins. axispharm.com

Table 3: Research Findings on Nanoparticle Modification

Application Key Finding Significance Citation
PEGylation The PEG linker provides a hydrophilic and biocompatible coating. Improves nanoparticle stability, reduces protein adsorption, and prolongs circulation time. axispharm.com
Targeted Drug Delivery The iodoacetamide group allows for the conjugation of targeting ligands. Enables the development of nanoparticles that can specifically target diseased cells or tissues. axispharm.com
Protein Stabilization Cysteine conjugation prevents disulfide bond formation. Enhances the stability of proteins attached to the nanoparticle surface. axispharm.com

Conjugation to Liposomes and Polymeric Nanoparticles

The surface modification of nanoparticles is crucial for their application in biological systems. This compound serves as a key reagent for this purpose, enabling the creation of functionalized liposomes and polymeric nanoparticles with enhanced stability and targeting capabilities. Poly(ethylene glycol) (PEG) chains are widely used to coat nanoparticles, creating a hydrophilic layer that reduces opsonization by plasma proteins and subsequent uptake by the reticuloendothelial system, a phenomenon known as the "stealth effect". nih.govnih.gov

In the case of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), the carboxylic acid end of this compound can be covalently attached to amine groups present on the nanoparticle surface. nih.gov This process creates a PEGylated surface ending in a reactive iodoacetamide group. This terminal group is then available for the site-specific conjugation of thiol-containing targeting ligands, such as peptides or antibody fragments containing cysteine residues. researchgate.net This strategy allows for the active targeting of nanoparticles to specific cells or tissues. Similarly, for liposomes, the linker can be conjugated to amine-functionalized lipids incorporated within the lipid bilayer. google.com

Research into polymeric nanoparticles composed of N-isopropylacrylamide, methylmethacrylate, and acrylic acid has demonstrated their capacity to encapsulate poorly water-soluble drugs. nih.gov The functionalization of such platforms with linkers like this compound can further enhance their therapeutic potential by adding targeting capabilities.

Functionalization of Metallic Nanoparticles (e.g., gold, silver)

Gold (AuNPs) and silver (AgNPs) nanoparticles are extensively used in diagnostics and therapeutics due to their unique optical and physical properties. mdpi.comnih.gov Functionalization is essential to ensure their stability in biological media and to impart specific functionalities. semanticscholar.org The strong affinity between sulfur and gold provides a robust method for coating AuNPs using thiol-containing molecules. semanticscholar.orgresearchgate.net

A common strategy involves a "grafting to" approach. researchgate.net First, the nanoparticle surface is stabilized with a self-assembled monolayer of a thiol-containing molecule, often a thiol-PEG derivative, to enhance colloidal stability. semanticscholar.org If this initial layer presents a reactive group, such as an amine, the carboxylic acid of this compound can then be coupled to it. More directly, a thiol-containing biomolecule (e.g., a peptide) can first be reacted with the iodoacetamide group of the linker in solution. This entire conjugate is then attached to the gold or silver nanoparticle surface via the biomolecule's thiol group.

This surface chemistry allows for the creation of multifunctional nanosystems. For instance, PEGylated AuNPs have been developed for the intracellular delivery of anticancer drugs, with the PEG layer providing biocompatibility. nih.gov Likewise, functionalized AgNPs have been used to develop colorimetric biosensors for detecting bacteria and other analytes. nih.gov The use of a heterobifunctional linker like this compound provides a precise method for attaching biorecognition elements to these metallic nanoparticle platforms.

Table 1: Strategies for Functionalizing Metallic Nanoparticles
Nanoparticle TypePrimary Anchoring ChemistryRole of this compoundExample ApplicationReference
Gold (AuNP)Thiol-gold bond formationProvides a reactive iodoacetamide group for covalent attachment of thiol-containing biomolecules (e.g., cysteine-peptides) and a PEG spacer for solubility.Targeted drug delivery, biosensing mdpi.comnih.govsemanticscholar.org
Silver (AgNP)Thiol-silver bond formationActs as a crosslinker to attach biorecognition elements to the nanoparticle surface, enhancing specificity in detection assays.Antibacterial surfaces, colorimetric biosensors nih.govmdpi.commpg.de

Surface Engineering of Quantum Dots for Bioimaging Applications

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high quantum yields, broad absorption spectra, and narrow, size-tunable emission peaks, making them ideal for multiplexed bioimaging. fsu.edu However, high-quality QDs are typically synthesized in organic solvents and are capped with hydrophobic ligands, rendering them unsuitable for biological applications. fsu.edu

A critical step is therefore to render the QDs water-soluble and biocompatible through surface ligand exchange. This is often achieved using bifunctional ligands that have a moiety to anchor to the QD surface (like dihydrolipoic acid, which contains thiols) and a hydrophilic tail. howarthgroup.org this compound can be incorporated into these surface engineering strategies. For example, a ligand containing a terminal amine can be used to coat the QD, and the carboxylic acid of this compound can then be coupled to this amine. This process results in a QD that is not only water-stable due to the PEG6 chain but also functionalized with a highly reactive iodoacetamide group. This group can then be used to covalently attach targeting biomolecules, such as antibodies or streptavidin, for specific cellular imaging applications. howarthgroup.org This dual-functionality allows for the creation of targeted QD probes that can, for example, track specific receptors on the surface of live cells. howarthgroup.org

Development of Biosensors and Microfluidic Devices

Immobilization of Biorecognition Elements on Sensor Surfaces

The performance of a biosensor is critically dependent on the successful immobilization of a biorecognition element (e.g., antibody, enzyme, DNA probe) onto the sensor surface. This compound provides a robust and controlled method for this process. The linker can act as a bridge between the sensor substrate and the biological molecule.

For instance, on a sensor surface functionalized with amine groups, the carboxylic acid of this compound can be activated (e.g., with EDC/NHS) and coupled to the surface, forming a stable amide bond. This procedure leaves the iodoacetamide group exposed and oriented away from the surface. A thiol-containing biorecognition element, such as a protein with an accessible cysteine residue or a thiol-modified oligonucleotide, can then be specifically and covalently attached. nih.gov This "sandwich" approach is used in electrochemical DNA biosensors, where capture probes are anchored to the sensor to detect target nucleic acid sequences from pathogens. nih.gov The PEG6 spacer helps to project the capture probe away from the surface, enhancing its accessibility to the target analyte and minimizing non-specific interactions.

Table 2: Two-Step Immobilization using this compound
StepDescriptionChemistry InvolvedPurpose
1Linker AttachmentAmide bond formation between the linker's carboxylic acid and an amine-functionalized sensor surface.To create a stable, oriented layer of reactive iodoacetamide groups.
2Biorecognition Element ConjugationThioether bond formation between the surface iodoacetamide group and a thiol on the biorecognition molecule.To covalently and specifically attach the sensing molecule for analyte capture.

Fabrication of Microfluidic Chips with Controlled Surface Chemistry

Microfluidic devices, or "lab-on-a-chip" systems, enable the manipulation of minute fluid volumes for high-throughput analysis. nih.gov The surface chemistry of the microchannels is a critical parameter that influences the device's performance. Many materials used to fabricate microfluidic chips, such as polydimethylsiloxane (B3030410) (PDMS), are inherently hydrophobic, which can lead to the non-specific adsorption of proteins and cells, compromising assays. elveflow.com

Coating the inner surfaces of microchannels with this compound can simultaneously address several of these challenges. The PEG6 component renders the surface hydrophilic, which significantly reduces non-specific binding. Furthermore, the terminal iodoacetamide and/or carboxylic acid groups serve as specific anchor points for the covalent attachment of molecules. This allows for the creation of channels with controlled surface chemistry designed to capture specific cells, proteins, or other analytes from a complex mixture as it flows through the device.

Self-Assembly Phenomena Directed by this compound Conjugates

Beyond simple conjugation, bifunctional linkers can be used to direct the self-assembly of molecules into complex, higher-order structures. Recent research has introduced a new pharmacological modality using "Polymerization Inducing Chimeras" (PINCHs). biorxiv.org These are bifunctional molecules designed with two ligands that can bridge separate homomeric proteins, inducing their supramolecular assembly into large, insoluble polymers and thereby inactivating their function. biorxiv.org

The linker connecting the two ligands is a critical component of the PINCH molecule, and its length and flexibility can determine the efficiency of the induced polymerization. In a study targeting the BCL6 protein, researchers designed several PINCH molecules with varying linker lengths. biorxiv.org One of the tested molecules, EL152, utilized a PEG6 linker, demonstrating the utility of this specific chain length in mediating protein self-assembly. biorxiv.org While a shorter PEG2 linker proved most potent in that particular study, the investigation highlights how conjugates built with this compound can be used as tools to drive and study self-assembly phenomena, opening new avenues for therapeutic intervention and materials science. biorxiv.org

Table 3: Effect of Linker Length on PINCH Activity for Keap1 Protein
CompoundLinkerPotency (EC50)Reference
EL133PEG2102 nM biorxiv.org
EL152PEG6904 nM biorxiv.org

Iodoacetamido Peg6 Acid in Bioanalytical and Biophysical Research Tools

Development of Fluorescent Probes Utilizing Iodoacetamido-PEG6-acid

The unique architecture of this compound makes it an ideal scaffold for constructing fluorescent probes designed for specific biological targets. These probes are instrumental in visualizing and tracking biomolecules in complex systems.

The synthesis of a fluorescent probe using this linker involves a two-step conceptual process. First, the carboxylic acid end of this compound is chemically joined to a fluorophore. This is typically achieved by reacting the carboxylic acid with an amine-functionalized fluorescent dye in the presence of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable intermediate. axispharm.com This reaction results in a stable amide linkage between the linker and the dye. axispharm.com A wide variety of fluorophores, including fluoresceins (FAM), rhodamines, and cyanine (B1664457) dyes, can be incorporated in this manner, provided they possess a reactive amine handle. axispharm.comcd-bioparticles.net The resulting conjugate is a thiol-reactive fluorescent probe, which is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological applications. mit.edu

Table 1: General Synthesis Strategy for Fluorophore-Iodoacetamido-PEG6-acid Conjugates

Component 1Component 2Coupling ChemistryProduct
This compound (with terminal -COOH)Amine-modified Fluorophore (e.g., FAM-amine)Carbodiimide chemistry (e.g., EDC/NHS)Fluorophore-PEG6-Iodoacetamide Conjugate
Fluorophore with Carboxylic Acid (e.g., Carboxyfluorescein)Amine-PEG6-IodoacetamideCarbodiimide chemistry (e.g., EDC/NHS)Fluorophore-PEG6-Iodoacetamide Conjugate

Once synthesized, fluorophore-iodoacetamido-PEG6-acid conjugates serve as powerful tools for protein labeling. The iodoacetamide (B48618) group on the probe selectively targets and covalently binds to the thiol group of cysteine residues in proteins. nih.gov This alkylation reaction is highly efficient and can be performed under mild physiological conditions, though it is often conducted in the dark to prevent potential photolability of the iodoacetyl group. nih.gov

This specific labeling allows researchers to attach a fluorescent reporter to a protein of interest, enabling its detection and tracking. In cellular imaging, these probes are used to visualize the subcellular localization, trafficking, and dynamics of labeled proteins within living or fixed cells. nih.gov The site-specific nature of the labeling, especially in proteins with a single accessible cysteine, provides a high degree of precision that is advantageous for quantitative imaging studies. axispharm.comnih.gov The PEG spacer not only improves the probe's solubility in aqueous buffers but also helps to distance the fluorophore from the protein surface, which can minimize quenching and preserve the protein's native conformation and function. axispharm.com

Table 2: Illustrative Applications in Protein Labeling and Imaging

Probe TypeTargetApplicationKey Advantage of this compound Linker
Fluorescein-PEG6-IodoacetamideCysteine-engineered ProteinLive-cell imaging of protein localizationProvides high solubility and site-specific labeling for clear visualization.
Cyanine5-PEG6-IodoacetamidePurified EnzymeIn vitro fluorescence resonance energy transfer (FRET) assaysOffers a flexible spacer to position donor/acceptor fluorophores optimally.
Rhodamine-PEG6-IodoacetamideCell surface receptor with accessible CysFlow cytometry analysisEnables covalent, stable labeling for robust quantification of cell populations.

Radiochemical Synthesis and Application as a Scaffolding Agent

The bifunctional nature of this compound extends its utility into the realm of radiochemistry, where it serves as a scaffolding agent for creating targeted radiopharmaceuticals for molecular imaging and therapy.

Radioisotopes can be incorporated into molecules containing the this compound linker through several established strategies. A prevalent method involves conjugating a metal chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the carboxylic acid terminus of the linker. rsc.org This DOTA-functionalized linker can then be attached to a targeting molecule (e.g., a peptide or antibody) and subsequently chelate a diagnostic (e.g., Gallium-68 for PET) or therapeutic (e.g., Lutetium-177) radiometal. rsc.org Alternatively, direct labeling can be achieved by synthesizing the linker with a radioisotope like Iodine-124 or Iodine-125, which can be used for PET or SPECT imaging, respectively. researchgate.net Another strategy involves modifying the terminal carboxylic acid to another functional group that can react with a radiolabeled synthon, for example, reacting an amine-modified linker with [18F]SFB for fluorine-18 (B77423) labeling. The synthesis of such radiolabeled probes requires purification by HPLC to achieve the high radiochemical purity necessary for in vivo applications. mit.edu

Table 3: Methods for Radiolabeling this compound Derivatives

RadioisotopeLabeling StrategyChelator/Prosthetic GroupPrimary Imaging Modality
Gallium-68 (⁶⁸Ga)ChelationDOTAPET
Lutetium-177 (¹⁷⁷Lu)ChelationDOTASPECT/Radionuclide Therapy
Fluorine-18 (¹⁸F)Prosthetic Group Conjugatione.g., [¹⁸F]SFBPET
Iodine-124 (¹²⁴I)Direct LabelingN/APET

Radiolabeled probes built upon the this compound scaffold are developed as molecular probes or radioligands for non-invasive imaging techniques like PET and SPECT. escholarship.org These probes are designed to bind to specific biological targets. The iodoacetamide group can be used to covalently attach the radioligand to a cysteine residue on a targeting vector like an antibody fragment or peptide. This creates a stable, targeted agent for imaging. The pharmacokinetic properties of these radioligands, such as their solubility, biodistribution, and circulation half-life, are favorably influenced by the hydrophilic PEG6 spacer. axispharm.com In preclinical research, these probes are invaluable for applications such as receptor occupancy studies, evaluating drug-target engagement, and monitoring disease progression in animal models. google.com

Affinity Labeling and Proteomics Applications

Iodoacetamide is a classic reagent for affinity labeling of cysteine residues, and its incorporation into the this compound linker enables sophisticated proteomics applications. nih.gov This linker is particularly useful for creating probes for activity-based protein profiling (ABPP), a powerful chemoproteomic method used to study enzyme function directly in native biological systems. nih.gov

For proteomics, the carboxylic acid end of the linker is typically conjugated to a reporter tag, such as biotin (B1667282), or a bioorthogonal handle like an alkyne or azide (B81097) for subsequent click chemistry reactions. broadpharm.commedchemexpress.com The resulting probe (e.g., Iodoacetamido-PEG6-Biotin) is incubated with a complex proteome, such as a cell lysate. The iodoacetamide group covalently "labels" accessible and reactive cysteine residues on proteins. nih.gov Following labeling, the biotinylated proteins can be selectively enriched and isolated from the mixture using streptavidin-coated beads. researchgate.net These enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govebi.ac.uk

This strategy allows for the global profiling of cysteine reactivity across the proteome, providing insights into protein conformation, function, and drug-target interactions. nih.govnih.gov Furthermore, the linker is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand, marking the target protein for degradation. medchemexpress.com

Table 4: this compound in Proteomics Workflows

Probe ConjugateProteomics TechniqueApplicationPrinciple
BiotinAffinity Purification-Mass SpectrometryIdentifying proteins with reactive cysteinesCovalent cysteine labeling followed by streptavidin pulldown and MS identification. researchgate.net
Alkyne/AzideClick Chemistry-based ABPPProfiling enzyme activity or drug targetsCovalent labeling, followed by CuAAC or SPAAC click reaction to attach a reporter (biotin/fluorophore) for enrichment or imaging. broadpharm.commedchemexpress.com
E3 Ligase LigandTargeted Protein Degradation (PROTAC)Inducing degradation of a specific target proteinActs as a flexible linker to bring a target protein and an E3 ubiquitin ligase into proximity. medchemexpress.com

Design of Affinity Tags for Protein Purification and Enrichment

Affinity tags are peptides or proteins genetically fused to a recombinant protein to facilitate its purification from a complex mixture like a cell lysate. nih.gov The design of chemical affinity tags using linkers like this compound offers an alternative to genetic fusion, enabling the post-translational modification of native or recombinant proteins for purification.

The process involves a two-step strategy. First, a molecule with high affinity for a specific matrix (e.g., biotin, which binds tightly to streptavidin) is chemically coupled to the carboxylic acid end of the this compound linker. This creates a functionalized affinity-tagging reagent. Second, this reagent is reacted with a protein mixture. The iodoacetamide group on the reagent will covalently bind to cysteine residues on the target protein(s). The newly tagged protein can then be selectively captured on an affinity matrix (e.g., a streptavidin-coated resin) and separated from other cellular components. The PEG6 spacer ensures that the affinity moiety (like biotin) is held at a sufficient distance from the protein surface to minimize steric hindrance and allow for efficient binding to the purification matrix. This approach is particularly useful for enriching specific classes of proteins, such as those with accessible cysteine residues, for further analysis.

ComponentFunction in Affinity Tag DesignKey Properties
Iodoacetamide Group Covalently attaches the tag to cysteine residues on the target protein.Forms a stable, irreversible thioether bond. ebi.ac.uk
PEG6 Spacer Provides flexibility and increases the water solubility of the tag-protein conjugate. axispharm.comPrevents steric hindrance, ensuring the affinity handle is accessible.
Carboxylic Acid Serves as the attachment point for the affinity handle (e.g., biotin).Allows for versatile conjugation via amide bond formation. axispharm.com
Affinity Handle Enables selective capture of the tagged protein on a corresponding affinity matrix.High binding affinity and specificity (e.g., Biotin-Streptavidin interaction).

Quantitative Proteomics via Isotope-Coded Affinity Tags (ICAT)

Isotope-Coded Affinity Tag (ICAT) technology is a powerful mass spectrometry-based method for quantitative proteomics, allowing for the comparison of protein expression levels between two different cell states (e.g., healthy vs. diseased). nih.govslideshare.net The technique relies on labeling proteins from two samples with isotopically light and heavy versions of a chemical tag that specifically targets cysteine residues. nih.govslideshare.net

The classic ICAT reagent consists of three parts: a thiol-reactive group, an isotopic linker, and an affinity tag (typically biotin). Iodoacetamide is a commonly used thiol-reactive group in these reagents. nih.gov In a typical ICAT experiment, proteins from the first sample are labeled with the "light" version of the tag (e.g., containing hydrogen atoms), while proteins from the second sample are labeled with the "heavy" version (containing deuterium (B1214612) atoms). After labeling, the two samples are combined, digested into smaller peptides, and the tagged peptides are enriched using affinity chromatography (e.g., streptavidin).

The combined peptide mixture is then analyzed by mass spectrometry. Since the light and heavy-tagged versions of the same peptide are chemically identical but differ in mass, they appear as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein in the two original samples. slideshare.net The iodoacetamide functional group is central to this process, as it ensures the specific and covalent attachment of the isotope-coded tags to the cysteine-containing peptides that will be quantified. nih.gov

Enzymatic Activity Probes and Mechanism-Based Inhibitors

The specific reactivity of the iodoacetamide group with cysteine makes this compound a valuable building block for designing probes to study enzyme activity and function, particularly for enzymes that rely on a catalytic cysteine residue.

Designing Substrate Analogues with this compound

Substrate analogues are molecules that mimic the natural substrate of an enzyme. They can be used to probe the active site and study the enzyme's mechanism. By using this compound as a scaffold, researchers can design powerful active-site probes.

The design strategy involves attaching a substrate-mimicking moiety to the carboxylic acid end of the linker. This moiety is designed to be recognized by the enzyme and guide the entire probe into the active site. Once positioned, the iodoacetamide group can react with a nearby cysteine residue, forming a covalent bond. If this cysteine is essential for catalysis, the enzyme becomes permanently inactivated. Such a probe allows for:

Active Site Mapping: By analyzing the site of covalent attachment, the location of specific cysteine residues relative to the substrate-binding pocket can be determined.

Identification of Cysteine-Dependent Enzymes: These probes can be used to screen complex protein mixtures for enzymes that have reactive cysteines in their active sites.

Irreversible Enzyme Inhibition Studies

Iodoacetamide and related compounds are well-established irreversible inhibitors of enzymes that have an essential cysteine in their active site. nih.gov The inhibition occurs through the alkylation of the cysteine's thiol group, forming a stable thioether bond that prevents the cysteine from participating in its normal catalytic function. ebi.ac.uknih.gov This covalent modification leads to a permanent loss of enzyme activity.

Using this compound allows for the targeted delivery of this inhibitory functional group. The PEG6 linker can improve the solubility and bioavailability of the inhibitor, while the carboxylic acid end can be modified to enhance specificity for a particular enzyme or cellular compartment. These studies are crucial for:

Validating Drug Targets: Irreversibly inhibiting an enzyme can help researchers understand its role in a biological pathway and assess its potential as a therapeutic target.

Understanding Catalytic Mechanisms: The kinetics of irreversible inhibition can provide insights into the enzyme's mechanism and the role of the targeted cysteine residue.

Study TypeRole of this compoundResearch Finding
Substrate Analogue Probing Acts as a linker to connect a substrate mimic to the cysteine-reactive iodoacetamide group.Identifies cysteine residues within or near the enzyme's active site.
Irreversible Inhibition Delivers the iodoacetamide warhead to covalently modify and inactivate a target enzyme.Confirms the dependence of an enzyme on a catalytic cysteine and allows for the study of its biological function. nih.gov

Single-Molecule Biophysics Studies Utilizing this compound Linkers

Single-molecule force spectroscopy techniques, such as those using atomic force microscopy (AFM) or optical tweezers, allow scientists to manipulate individual molecules and measure the forces that govern their structure and function. nih.govnih.gov These experiments provide unprecedented insight into processes like protein folding, receptor-ligand binding, and the operation of molecular motors. nih.gov

Tethering Biomolecules for Force Spectroscopy

A fundamental requirement for most single-molecule force spectroscopy experiments is the ability to securely tether a single biomolecule (e.g., a protein or DNA) between two surfaces, typically a functionalized microscope slide and a microscopic probe (like an AFM tip). nih.gov this compound is an ideal tool for creating these molecular tethers due to its bifunctional nature.

The experimental setup is typically assembled as follows:

The carboxylic acid end of the this compound is chemically coupled to a functionalized surface (e.g., an amine-coated glass slide).

The protein of interest, which must contain at least one accessible cysteine residue (often introduced at a specific site via genetic engineering), is introduced.

The iodoacetamide end of the now surface-bound linker reacts specifically with the protein's cysteine residue, forming a stable, covalent tether.

The PEG6 spacer is critical in these experiments. It provides a flexible, non-interacting linkage of a well-defined length, ensuring the tethered protein can move and unfold without adhering to the surface. By pulling on the tethered protein with the AFM tip, researchers can generate force-extension curves that reveal detailed information about the protein's mechanical stability and folding pathways. bruker.com

Single-Molecule FRET (smFRET) Applications

This compound serves as a critical tool in the field of single-molecule Förster Resonance Energy Transfer (smFRET), a powerful technique for studying the conformational dynamics of biomolecules. uni-muenchen.denih.gov The unique properties of this linker—specifically its thiol-reactive iodoacetamide group and its flexible, hydrophilic hexaethylene glycol (PEG6) spacer—facilitate the precise labeling of proteins for detailed biophysical analysis. axispharm.com

The primary application of this compound in smFRET is to covalently attach fluorescent dyes (fluorophores) to specific sites on a protein, typically at engineered cysteine residues. tudelft.nlresearchgate.net The iodoacetamide group reacts efficiently and specifically with the thiol group of cysteine, forming a stable thioether bond. axispharm.com This allows researchers to create proteins labeled with a donor fluorophore at one site and an acceptor fluorophore at another.

The PEG6 spacer is crucial for smFRET studies for several reasons:

Maintains Fluorophore Mobility: The flexible PEG linker allows the attached dye rotational freedom. This is important because FRET efficiency depends on the relative orientation of the donor and acceptor dipoles. By allowing the dyes to tumble freely, the PEG linker helps to average out orientation effects, making the measured FRET efficiency more directly relatable to the distance between the dyes.

Reduces Steric Hindrance: The spacer extends the fluorophore away from the protein surface, minimizing the risk of the dye interacting with the protein itself. Such interactions could quench fluorescence or restrict the dye's movement, leading to artifacts in the FRET data. aip.org

Enhances Solubility: The hydrophilic nature of the PEG chain can help to maintain the solubility of the labeled protein, particularly when using hydrophobic dyes.

Minimizes Surface Interactions: In smFRET experiments where molecules are immobilized on a surface, PEG linkers are often used to prevent non-specific binding of the protein to the slide. nih.govluc.edu While this compound is used for labeling the protein itself, it is part of a broader strategy that often involves PEGylated surfaces for cleaner signal acquisition.

A key area of research where such linkers are applied is in the study of protein conformational changes. For instance, researchers investigating the dynamics of membrane receptors, such as G protein-coupled receptors (GPCRs), utilize smFRET to monitor how these proteins change shape upon binding to different ligands (e.g., agonists vs. antagonists). In a representative study, cysteine mutations are introduced at specific locations in the receptor's intracellular and extracellular loops. nih.gov These sites are then labeled with a FRET pair, such as Cy3 and Cy5, using a thiol-reactive chemistry like that provided by this compound. By immobilizing the dual-labeled receptors and monitoring the FRET efficiency between the dyes, researchers can observe distinct conformational states corresponding to inactive, intermediate, and fully active forms of the receptor. nih.gov The use of a PEG linker ensures that the observed changes in FRET are due to the global conformational rearrangement of the protein rather than localized dye-protein interactions.

The table below summarizes representative research findings where iodoacetamide-based labeling strategies, conceptually identical to using this compound, are employed to investigate protein dynamics via smFRET.

Protein/System StudiedLabeling Sites (Engineered Cysteines)Fluorophore Pair (Donor/Acceptor)Research Focus & Key FindingsReference
µ-opioid receptor (µOR)Positions within extracellular loop 2 and transmembrane helix 6 (e.g., R182C/R273C)Iodoacetamide-conjugated Cy3 / Cy5To resolve distinct conformational states of the receptor upon binding to various ligands (agonist, partial agonist, antagonist). The study revealed that ligand efficacy correlates with specific dynamic conformational states of the receptor. nih.gov
Bacterial Adhesion Protein SdrGNot explicitly detailed, but involved cysteine mutations for site-specific labeling.Not explicitly detailed, but a standard FRET pair.To characterize the conformational states of the dynamic apoprotein (unbound state). Combined smFRET with molecular dynamics simulations to build a structural model of the protein's flexible states. uni-muenchen.de
Maltose-Binding Protein (MBP)Two cysteine residues introduced at positions Lys42 and Lys370.Cy3-maleimide / Cy5-alkyne (Note: Maleimide (B117702) is also thiol-reactive, demonstrating the general strategy).Compared conventional double-cysteine labeling with unnatural amino acid incorporation to achieve clearer separation of folded and unfolded state signals in smFRET histograms. acs.org
Heat shock protein 90 (Hsp90)Single cysteine at position 298 in each monomer of the dimer.Maleimide-functionalized dyes (demonstrating the thiol-modification strategy).To observe the conformational dynamics of the Hsp90 dimer. One monomer was labeled with a donor and the other with an acceptor to probe inter-subunit motions. wur.nl

Advanced Characterization and Analytical Techniques for Iodoacetamido Peg6 Acid Conjugates

Mass Spectrometry-Based Characterization of Conjugation Products

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of protein and peptide conjugates. It provides precise information on molecular weight, structural integrity, and the specific location of modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is fundamental to confirming the successful covalent attachment of the Iodoacetamido-PEG6-acid linker to a target biomolecule. Instruments such as Orbitrap and Time-of-Flight (TOF) analyzers provide exceptional mass accuracy, typically in the low parts-per-million (ppm) range. biorxiv.orgyale.edu This precision allows for the unambiguous verification of conjugation by detecting the specific mass increase corresponding to the addition of the PEG linker.

The conjugation reaction involves the alkylation of a cysteine residue's thiol group by the iodoacetamide (B48618) moiety. This results in the addition of the entire this compound molecule minus the iodine atom, which is replaced by the sulfur from the cysteine. The expected mass shift upon conjugation can be precisely calculated. For this compound (Molecular Formula: C17H32INO9, Molecular Weight: ~521.35 Da), the mass added to the peptide upon reaction with a cysteine residue is approximately 394.2 Da (the mass of the C17H31NO9S moiety). medkoo.commedchemexpress.com

HRMS analysis of the intact conjugated protein or a peptide fragment containing the modification site will show a mass peak that is increased by this exact amount relative to the unconjugated species. This accurate mass measurement provides the initial, crucial evidence of a successful conjugation event.

Table 1: Theoretical Mass Shift upon Conjugation with this compound This table illustrates the expected mass change for a hypothetical peptide after conjugation.

Species Sequence Theoretical Monoisotopic Mass (Da) Post-Conjugation Mass (Da) Mass Shift (Da)
Unconjugated Peptide Val-Cys -Gly-His 405.1584 N/A N/A

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms if conjugation occurred, tandem mass spectrometry (MS/MS) reveals where it occurred. researchgate.net In an MS/MS experiment, a specific ion of interest (the precursor ion), such as a peptide modified with this compound, is isolated and fragmented. The resulting fragment ions (product ions) provide sequence information. dtic.mil

When a modified peptide is fragmented, the PEG linker remains covalently attached to its specific cysteine residue. The fragmentation pattern will show a series of b- and y-ions, and the mass of the fragment ion containing the modified cysteine will be increased by the mass of the PEG linker. researchgate.net This allows for the precise identification of the modified amino acid, confirming the site-selectivity of the iodoacetamide reaction. This is critical for ensuring that the modification has not occurred on an unintended residue, which could negatively impact the biological function of the protein.

Recently developed techniques using cysteine-specific iodoacetyl isobaric tandem mass tags (iodoTMT) further highlight the power of this approach in quantitative proteomics, where cysteine reactivity is mapped and quantified across complex samples. d-nb.info

Top-Down and Bottom-Up Proteomics for Site Identification

Both top-down and bottom-up proteomics strategies can be employed to identify the conjugation site on a larger protein, each offering distinct advantages. nih.govmetwarebio.com

Bottom-Up Proteomics: This is the most common approach. chromatographyonline.com The this compound conjugated protein is first enzymatically digested into smaller peptides using a protease like trypsin. nih.govaacrjournals.org This complex mixture of peptides is then separated, typically by liquid chromatography, and analyzed by MS/MS. nih.gov The resulting data is searched against a protein database to identify peptides, and the MS/MS spectra are scrutinized to find those exhibiting the characteristic mass shift of the PEG linker, thereby identifying the modified cysteine(s). researchgate.net

The choice between these methods depends on the specific protein and the level of detail required, with many studies benefiting from an integrated approach that combines the strengths of both. nih.govnih.gov

Chromatographic Separation and Analysis of this compound Conjugates

Chromatography is essential for both the purification of conjugates and the analytical assessment of their purity, homogeneity, and stoichiometry.

High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC)

HPLC and FPLC are powerful liquid chromatography techniques used to separate molecules based on their physicochemical properties. While they share common principles, they are typically applied for different purposes in the context of conjugate analysis. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Often used for analytical purposes, HPLC systems operate at high pressures using columns with small-particle-size stationary phases to achieve high-resolution separations. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly useful for separating the conjugated protein from the unconjugated protein and from excess, unreacted this compound linker. The increased hydrophobicity from the PEG linker can cause the conjugate to be retained longer on the column than the unmodified protein, allowing for their separation and quantification. HPLC is frequently coupled directly to a mass spectrometer (LC-MS) for integrated separation and analysis. researchgate.net

Fast Protein Liquid Chromatography (FPLC): FPLC is the workhorse for preparative purification of proteins and their conjugates. chromatographyonline.com It operates at lower pressures with biocompatible buffers and larger column materials, making it ideal for purifying large quantities of the desired conjugate while preserving its biological activity. chromatographyonline.comresearchgate.net

Table 2: Comparison of HPLC and FPLC for Conjugate Analysis

Feature High-Performance Liquid Chromatography (HPLC) Fast Protein Liquid Chromatography (FPLC)
Primary Use Analytical separation and purity assessment Preparative purification
Operating Pressure High Low to Medium
Column Matrix Silica-based, small particles Agarose/Polymer-based, larger particles
Typical Application Purity checks, separating conjugate from unreacted species Isolating grams of purified conjugate

| Coupling | Commonly coupled to MS (LC-MS) | Less commonly coupled directly to MS |

Size Exclusion Chromatography (SEC) for Conjugate Purity and Stoichiometry

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size). cytivalifesciences.com It is a non-denaturing technique that is invaluable for assessing the purity and aggregation state of this compound conjugates.

In SEC, a column is packed with a porous resin. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. cytivalifesciences.com

This technique is critically important for:

Assessing Purity and Aggregation: The conjugation process can sometimes induce protein aggregation. SEC can effectively separate the desired monomeric conjugate from high-molecular-weight aggregates, which are undesirable in therapeutic products. windows.net

Table 3: Illustrative SEC Elution Profile for a Conjugate Mixture This table shows a conceptual elution pattern for a protein (MW ~50 kDa) conjugated with this compound.

Species Description Expected Elution Volume (mL)
Aggregate High Molecular Weight Species Earlier (e.g., 8.5 mL)
Conjugate (2 linkers) Protein + 2 PEG linkers Intermediate (e.g., 10.0 mL)
Conjugate (1 linker) Protein + 1 PEG linker Intermediate (e.g., 10.5 mL)
Unconjugated Protein Monomeric Protein Later (e.g., 11.0 mL)

Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the separation and purification of biomolecules based on differences in their surface hydrophobicity. researchgate.net The covalent attachment of a PEG chain, such as in this compound, can alter the hydrophobicity of a protein. nih.gov This change in hydrophobicity can be exploited for separation using HIC. researchgate.netnih.gov In HIC, a high salt concentration in the mobile phase promotes the interaction of hydrophobic regions on the protein surface with the hydrophobic stationary phase. thermofisher.com A decreasing salt gradient is then used to elute the bound molecules, with more hydrophobic species eluting later. thermofisher.com

The effectiveness of HIC in separating PEGylated proteins depends on several factors, including the nature of the protein, the size of the PEG chain, and the type of HIC resin. For instance, a study on the purification of monoPEGylated Ribonuclease A (RNase A) demonstrated that different resins (Butyl, Octyl, and Phenyl Sepharose) and salt conditions (ammonium sulfate (B86663) versus sodium chloride) significantly impacted separation performance. nih.gov The best separation was achieved using a Butyl Sepharose resin with 1 M ammonium (B1175870) sulfate, resulting in a high yield and purity of the monoPEGylated protein. nih.gov This highlights the importance of optimizing HIC conditions for each specific conjugate.

Chromatographic Technique Principle of Separation Application for this compound Conjugates Key Optimization Parameters
Hydrophobic Interaction Chromatography (HIC) Differences in surface hydrophobicity. researchgate.netSeparation of unreacted biomolecule from PEGylated forms and species with different degrees of PEGylation based on altered hydrophobicity. nih.govthermofisher.comResin type (e.g., Butyl, Phenyl), salt type and concentration, gradient slope. nih.gov
Ion Exchange Chromatography (IEX) Differences in net surface charge. gsconlinepress.comPurification of conjugates based on changes in isoelectric point due to the charged carboxylic acid group on the PEG linker. nih.govaxispharm.comResin type (anion or cation exchanger), buffer pH, salt gradient. researchgate.net

Spectroscopic Methods for Conjugate Confirmation and Quantification

Spectroscopic techniques are indispensable for confirming the covalent attachment of the this compound linker to the target biomolecule and for quantifying the extent of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. ¹H NMR, in particular, can be used to confirm the covalent conjugation of this compound and to assess the purity of the conjugate. nih.gov The proton signals of the PEG linker, specifically the repeating ethylene (B1197577) glycol units, will have characteristic chemical shifts. nih.gov Upon conjugation, shifts in the signals of protons adjacent to the iodoacetamide and carboxylic acid groups can be observed. nih.gov For instance, the protons of the methylene (B1212753) group adjacent to the carboxylic acid in this compound would be expected to have a chemical shift in the range of 2-3 ppm. libretexts.org The carbonyl carbon of the carboxylic acid would appear in the ¹³C NMR spectrum in the range of 160-180 ppm. libretexts.org Careful analysis of the integration of the PEG signals relative to the signals from the biomolecule can provide information about the degree of PEGylation. nih.gov

NMR Nucleus Expected Chemical Shift Range for this compound Moiety Information Gained
¹H ~3.6 ppm (PEG ethylene glycol protons), 2-3 ppm (protons alpha to carboxylic acid) libretexts.orgConfirmation of PEG presence, estimation of PEGylation degree through signal integration. nih.gov
¹³C 160-180 ppm (carbonyl carbon of carboxylic acid) libretexts.orgConfirmation of the carboxylic acid group.

UV-Vis Spectroscopy for Chromophore Integration

UV-Vis spectroscopy is a widely used technique for the quantification of proteins and can be adapted to monitor the conjugation process, especially if a chromophore is involved. nih.gov Proteins typically exhibit a maximum absorbance at around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine. nih.gov While the this compound linker itself does not have a strong chromophore in the near-UV region, changes in the protein's absorbance spectrum or the use of a chromophore-labeled PEG linker can be used to quantify conjugation. chromatographyonline.commdpi.com For example, if the biomolecule being conjugated has a known extinction coefficient, a decrease in the concentration of the unconjugated biomolecule in the reaction mixture over time can be monitored. Alternatively, if the this compound is attached to a molecule with a unique absorbance, the incorporation of this chromophore can be directly measured. pnas.org

Fluorescence Spectroscopy for Labeled Biomolecules

Fluorescence spectroscopy offers high sensitivity for detecting and quantifying labeled biomolecules. mdpi.com If the this compound linker is used to attach a fluorescent dye to a biomolecule, fluorescence spectroscopy becomes a primary tool for characterization. uni-muenchen.de The technique can be used to confirm conjugation by detecting the fluorescence of the attached dye. uni-muenchen.de Furthermore, changes in the fluorescence properties of either the biomolecule (e.g., intrinsic tryptophan fluorescence) or an attached fluorophore upon conjugation can provide insights into the local environment and conformational changes. nih.gov For instance, the binding of PEG to bovine serum albumin has been studied by observing changes in fluorescence. nih.gov This method is particularly useful for tracking the labeled biomolecule in complex biological systems. thermofisher.cn

Circular Dichroism (CD) for Conformational Analysis of Conjugated Proteins

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. creative-biostructure.com The conjugation of this compound to a protein can potentially perturb its native conformation, which could impact its biological activity. CD spectroscopy is used to assess these potential structural changes. nih.govplos.org The far-UV region (190-260 nm) of the CD spectrum provides information about the secondary structure content (α-helix, β-sheet, random coil) of the protein. creative-biostructure.comnih.gov Any significant changes in the CD spectrum of the protein after conjugation would indicate a change in its secondary structure. nih.gov The near-UV CD spectrum can provide information about the tertiary structure. plos.org Studies on PEGylated proteins have often shown that PEGylation can occur with minimal changes to the protein's secondary structure, which is a desirable outcome for maintaining biological function. nih.govreading.ac.uk

Spectroscopic Technique Principle Application for this compound Conjugates Typical Wavelength Range
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample. nih.govQuantification of protein concentration and degree of conjugation if a chromophore is present. chromatographyonline.commdpi.com200-800 nm
Fluorescence Spectroscopy Measures the emission of light from a sample that has absorbed light. mdpi.comConfirmation of conjugation with fluorescently labeled linkers and study of conformational changes. uni-muenchen.denih.govVaries with the fluorophore.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.comAssessment of changes in the secondary and tertiary structure of proteins upon conjugation. nih.govplos.orgFar-UV: 190-260 nm, Near-UV: 250-350 nm

Biophysical Characterization of Functionalized Biomolecules and Materials

One such technique is Dynamic Light Scattering (DLS) , which is used to measure the hydrodynamic radius (Rh) of molecules in solution. The attachment of a PEG chain will increase the hydrodynamic radius of a biomolecule, and DLS can be used to quantify this change. pnas.org An increase in Rh is a strong indicator of successful PEGylation. DLS is also sensitive to the presence of aggregates, making it a valuable tool for assessing the colloidal stability of the conjugate.

Differential Scanning Calorimetry (DSC) is another important biophysical technique used to study the thermal stability of proteins. plos.org By measuring the heat absorbed by a sample as it is heated, DSC can determine the melting temperature (Tm) of a protein, which is a measure of its conformational stability. plos.org The conjugation of this compound can either stabilize or destabilize the protein, and DSC can quantify this effect by comparing the Tm of the native protein to that of the conjugate. plos.org

Finally, Surface Plasmon Resonance (SPR) can be used to study the binding kinetics of the functionalized biomolecule to its target. This is particularly important for applications where the biological activity of the biomolecule, such as an antibody, needs to be retained after conjugation. SPR can measure the association and dissociation rate constants of the conjugate binding to its ligand, providing quantitative data on how the modification has affected its binding affinity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. targetanalysis.grmedchemexpress.com It measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate. nih.govkactusbio.com This allows for the precise determination of the rates of association and dissociation, and consequently, the binding affinity. nih.govcreative-proteomics.com

In the context of this compound conjugates, SPR is invaluable for assessing how PEGylation affects the binding kinetics of a molecule, such as a protein, to its ligand. The experimental setup typically involves immobilizing a ligand on the SPR sensor chip, then flowing a solution containing the analyte (the protein, both in its native form and as a PEG conjugate) over the surface. kactusbio.com The binding event is recorded on a sensorgram, which plots the response units over time.

AnalyteAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (nM)
Native Protein1.2 x 10⁵5.0 x 10⁻⁴4.2
This compound Conjugated Protein0.8 x 10⁵3.2 x 10⁻⁴4.0

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions at a constant temperature. harvard.edunih.gov By measuring the heat released (exothermic) or absorbed (endothermic) during a binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment. whiterose.ac.uknih.gov This includes the binding affinity (K_a), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.com

For this compound conjugates, ITC is used to understand the thermodynamic driving forces behind their binding interactions. In a typical experiment, a solution of a ligand is incrementally injected from a syringe into a sample cell containing the conjugate. harvard.edu The resulting heat change after each injection is measured. The data are then fit to a binding model to extract the thermodynamic parameters. nih.gov

The PEG linker significantly contributes to the thermodynamic signature. The dehydration of the PEG chain and the interacting surfaces upon binding is often an entropically favorable process that can drive the interaction, even if the enthalpic contribution is unfavorable. chemrxiv.orgresearchgate.net Analyzing the enthalpy (related to changes in hydrogen bonding and van der Waals forces) and entropy (related to changes in conformational freedom and solvent organization) provides deep insight into the mechanism of binding. nih.govresearchgate.net

ParameterValueUnit
Stoichiometry (n)1.05-
Association Constant (K_a)2.5 x 10⁵M⁻¹
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)15.2cal/mol·K
Gibbs Free Energy (ΔG)-13.0kcal/mol

This interactive table displays representative thermodynamic data for the binding of a ligand to an this compound conjugate as determined by ITC. The negative enthalpy and positive entropy suggest the binding is driven by both favorable bonding interactions and an increase in disorder, likely from solvent release.

Dynamic Light Scattering (DLS) for Size Distribution of Functionalized Nanoparticles

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. frontiersin.orgcyberleninka.ru It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. kbibiopharma.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. frontiersin.org The Stokes-Einstein equation is then used to relate the diffusion rate to the hydrodynamic diameter. frontiersin.org

SampleZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Bare Nanoparticles102.40.15
This compound Functionalized Nanoparticles115.80.18

This interactive table shows typical DLS data for nanoparticles before and after surface functionalization with this compound. The increase in the Z-Average diameter indicates the presence of the PEG layer on the nanoparticle surface.

Zeta Potential Measurement for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. izon.comcolostate.edu It represents the electrical potential at the interfacial double layer of a particle in a liquid. anton-paar.com Particles with a high absolute zeta potential (e.g., > ±30 mV) are generally considered electrostatically stable, as they repel each other, preventing aggregation. colostate.eduanton-paar.com

When nanoparticles or surfaces are modified with this compound, their surface charge properties are altered. The terminal carboxylic acid (-COOH) group of the linker is ionizable. At pH values above its pKa, it will deprotonate to the carboxylate form (-COO⁻), imparting a negative charge to the surface. Zeta potential measurements can detect this change in surface charge, providing evidence of successful functionalization. nih.gov By measuring the zeta potential as a function of pH, one can determine the isoelectric point (IEP)—the pH at which the net charge is zero. nih.govhoriba.com A shift in the IEP to a more acidic value is a strong indicator that acidic groups, like the carboxylic acid from the PEG linker, have been introduced onto the surface. nih.gov

SampleZeta Potential at pH 7.4 (mV)Isoelectric Point (IEP)
Unmodified Surface-12.54.5
This compound Modified Surface-31.83.2

This interactive table presents hypothetical zeta potential data for a surface before and after modification with this compound. The significant increase in negative charge at physiological pH and the acidic shift in the isoelectric point confirm the presence of the terminal carboxylic acid groups.

Microscopy Techniques for Surface and Material Characterization

Microscopy techniques provide direct visual evidence of the physical and morphological characteristics of materials functionalized with this compound conjugates. They are essential for understanding the nanoscale and microscale structure of modified surfaces and materials.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface topography with nanoscale resolution. uma.pt It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. ocularservices.com Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to construct a topographical map. uma.pt

AFM is particularly useful for characterizing surfaces modified with this compound conjugates. It can be used to visualize the changes in surface morphology and roughness following the immobilization of PEGylated molecules. For example, AFM can reveal whether the conjugates form a uniform monolayer, aggregate into clusters, or adopt specific orientations on the surface. Quantitative analysis of AFM images yields important parameters such as the average roughness (Ra) and root-mean-square roughness (Rq), which describe the texture of the surface. syntivia.fr Force spectroscopy modes in AFM can also probe the nanomechanical properties, such as stiffness and adhesion, which may be altered by the presence of the flexible PEG layer. ocularservices.comsyntivia.fr

Surface ConditionAverage Roughness (Ra) (nm)Root-Mean-Square Roughness (Rq) (nm)
Pre-functionalization0.81.1
Post-functionalization with this compound Conjugate2.32.9

This interactive table summarizes typical surface roughness data obtained from AFM analysis. The increase in roughness values post-functionalization suggests the successful attachment of the this compound conjugate to the surface.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a beam of accelerated electrons to generate high-resolution images of materials. thermofisher.com The primary difference is that SEM detects electrons scattered from the sample's surface to provide information on surface topography and morphology, while TEM detects electrons that pass through an ultrathin sample to reveal its internal structure. thermofisher.commeasurlabs.com

SEM is used to examine the micro- and nanoscale morphology of materials functionalized with this compound. wikipedia.orgnanoscience.com It can provide detailed images of the shape, size distribution, and surface texture of modified particles or the structure of a coated membrane. For example, SEM can visualize how the functionalization affects the aggregation state of microparticles or the porosity of a functionalized scaffold. researchgate.net

TEM offers even higher resolution and is ideal for characterizing the internal structure of functionalized nanoparticles. measurlabs.com For a core-shell nanoparticle functionalized with this compound, TEM can potentially visualize the dense core and the less dense surrounding PEG layer, confirming the conjugate's structure. It provides precise measurements of the core size and the thickness of the PEG shell, which are critical parameters for applications like drug delivery. nih.gov

TechniqueInformation ObtainedHypothetical Observation for a Functionalized Nanoparticle
SEM Surface morphology, particle shape, size distribution, aggregation state.Images show spherical nanoparticles with a uniform size distribution and a slightly textured surface, indicating a successful coating. Minimal aggregation observed.
TEM Internal structure, core size, shell thickness, particle crystallinity.Images reveal a distinct core-shell structure with a dark, electron-dense core (~100 nm) and a lighter, amorphous shell (~8 nm), corresponding to the PEG layer.

This interactive table describes the type of morphological information that SEM and TEM can provide for nanoparticles functionalized with this compound.

Computational and Theoretical Investigations of Iodoacetamido Peg6 Acid Reactivity and Conjugation

Quantum Mechanical (QM) Calculations on Iodoacetamido Reactivity

QM calculations are essential for elucidating the intrinsic electronic properties that govern the chemical reactivity of the iodoacetamido functional group. These methods model the molecule's electronic structure to predict its behavior in chemical reactions, particularly the alkylation of cysteine residues.

The reactivity of the iodoacetamido moiety in Iodoacetamido-PEG6-acid is primarily dictated by the electrophilic nature of the carbon atom bonded to the iodine. QM methods are used to compute various reactivity descriptors that quantify this electrophilicity. Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the distribution of partial atomic charges.

The alkylation reaction proceeds via a nucleophilic attack by a deprotonated cysteine (thiolate) on the α-carbon of the iodoacetamide (B48618) group. A lower LUMO energy indicates a greater electron affinity, making the molecule a better electrophile. Computational studies on analogous haloacetamide compounds show that the accessibility of the LUMO at the reactive carbon is a critical factor for reactivity. wuxiapptec.com For the iodoacetamido group, the LUMO is localized on the σ* anti-bonding orbital of the C-I bond, facilitating the nucleophilic substitution reaction. Theoretical calculations predict that electron-withdrawing groups can significantly enhance reactivity by lowering the LUMO energy. nih.gov

Table 1: Calculated Reactivity Descriptors for the Iodoacetamido Moiety
DescriptorCalculated Value (Arbitrary Units/eV)Implication for Reactivity
LUMO EnergyLowHigh susceptibility to nucleophilic attack by thiols.
Partial Charge on α-CarbonPositive (δ+)Electrophilic site for reaction.
Partial Charge on IodineNegative (δ-)Acts as a good leaving group.

To understand the kinetics of the conjugation reaction, researchers model the entire reaction pathway, including the transition state (TS). Transition state modeling for the SN2 reaction between an iodoacetamide and a cysteine thiolate reveals the energy barrier that must be overcome for the reaction to proceed. wuxiapptec.com

QM calculations can map the reaction energy profile, identifying the geometry and energy of the reactants, transition state, and products. Studies on similar chloroacetamides have shown that the reaction involves a significant conformational change where the carbon-halogen bond rotates to become perpendicular to the amide plane, which facilitates the ideal alignment for nucleophilic attack. wuxiapptec.com The calculated activation energy (energy barrier) for this type of reaction is typically low, which is consistent with the high reactivity of iodoacetamide towards cysteines observed experimentally. wuxiapptec.comnih.gov

Table 2: Theoretical Parameters for the Transition State of Cysteine Alkylation by Iodoacetamide
ParameterDescriptionTypical Calculated Value
Activation Energy (ΔG‡)The energy barrier for the reaction.~10-15 kcal/mol
C-S Bond Distance in TSDistance between the incoming sulfur and the α-carbon.~2.5 Å
C-I Bond Distance in TSDistance between the α-carbon and the leaving iodine atom.~2.8 Å
Key Dihedral Angle (I-C-C-N)Describes the rotation around the C-C bond in the transition state.~90°

Docking Studies for Predicting Site-Specific Reactivity

While the iodoacetamido group is highly reactive towards cysteines, not all cysteines on a protein's surface are equally accessible or reactive. researchgate.net Computational docking is a method used to predict the most likely sites of conjugation by modeling the non-covalent binding of the this compound molecule to the target protein before the covalent reaction occurs.

Docking algorithms sample a vast number of possible orientations and conformations of the linker at the protein surface, scoring them based on factors like electrostatic and van der Waals interactions. For covalent inhibitors, specialized covalent docking methods are used, which model the formation of the covalent bond between the cysteine's sulfur atom and the linker's α-carbon. researchgate.net

These studies can generate a ranked list of potential modification sites, which can then be prioritized for experimental validation. Key factors influencing the predicted reactivity include the solvent accessibility of the cysteine residue, the local electrostatic environment, and the ability of the linker to adopt a low-energy conformation in the binding pocket that orients the iodoacetamido group correctly for reaction. rsc.org Docking studies have successfully supported the observed selectivity of covalent probes for specific cysteine residues in complex protein targets. nih.gov

Table 4: Hypothetical Docking Results for this compound Against a Target Protein
Cysteine ResidueDocking Score (Arbitrary Units)Solvent Accessibility (%)Predicted Reactivity
Cys-152-9.885High
Cys-288-7.560Moderate
Cys-45-4.225Low
Cys-110 (Buried)N/A5None

Quantitative Structure-Activity Relationship (QSAR) Approaches for Iodoacetamido Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. For iodoacetamide derivatives, QSAR models can provide valuable insights into how modifications to the core structure influence their reactivity and, consequently, their effectiveness as alkylating agents for bioconjugation.

The reactivity of the iodoacetamide group is a critical parameter. It must be sufficiently reactive to form a covalent bond with a target cysteine residue under physiological conditions but not so reactive that it leads to extensive off-target reactions. QSAR models for iodoacetamide derivatives often focus on elucidating the relationship between structural features and the rate of reaction with thiols.

Key molecular descriptors used in QSAR studies of iodoacetamide derivatives can include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. For the iodoacetamide group, the partial atomic charges on the carbon atom bearing the iodine (α-carbon) and the carbonyl carbon are of particular interest. A more electrophilic α-carbon is expected to be more susceptible to nucleophilic attack by a thiolate anion. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also crucial, as they relate to the molecule's ability to accept electrons.

Steric Descriptors: These parameters quantify the three-dimensional bulk of the molecule or its substituents. Steric hindrance around the reactive iodoacetyl group can significantly impact the accessibility of the thiol nucleophile, thereby modulating the reaction rate.

Hydrophobicity Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity. In the context of this compound, the PEG chain imparts significant hydrophilicity, which can influence its solubility and distribution in the reaction medium, indirectly affecting conjugation efficiency.

A hypothetical QSAR study on a series of iodoacetamide derivatives might yield a model represented by the following equation:

log(k) = β₀ + β₁(σ*) + β₂(Es) + β₃(logP)

Where:

log(k) is the logarithm of the reaction rate constant with a model thiol.

σ* (Sigma-star) is a Taft electronic parameter representing the inductive effect of substituents.

Es is a Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Research on various iodoacetamide derivatives has demonstrated the utility of QSAR in predicting their biological activities, which are often linked to their reactivity. For instance, studies on the acaricidal activities of scopoletin (B1681571) derivatives, which include iodoacetamide moieties, have successfully used 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate molecular properties with potency. mdpi.com These studies highlight the importance of steric and electronic fields in determining activity. mdpi.com Similarly, QSAR analyses have been applied to design novel anti-tuberculosis agents, where the reactivity of the warhead is a key determinant of efficacy. nih.gov

Descriptor Type Specific Descriptor Example Influence on Iodoacetamide Reactivity
Electronic Partial charge on α-carbonA more positive charge increases electrophilicity and accelerates nucleophilic attack by thiols.
LUMO EnergyA lower LUMO energy indicates a greater propensity to accept electrons, facilitating the reaction.
Steric Molar RefractivityLarger, bulkier groups near the iodoacetyl moiety can sterically hinder the approach of the nucleophile, slowing the reaction rate.
van der Waals VolumeSimilar to molar refractivity, this descriptor quantifies molecular bulk and its potential for steric clashes.
Hydrophobicity logPInfluences the solubility and partitioning of the linker in the aqueous reaction buffer, which can affect the local concentration and availability for reaction. The PEG chain in this compound significantly increases hydrophilicity.

Predictive Modeling of Conjugation Efficiency and Stability

Beyond the intrinsic reactivity of the iodoacetamide group, the efficiency and stability of the resulting conjugate are paramount for the successful application of linkers like this compound. Predictive modeling in this context aims to forecast the outcome of the conjugation reaction and the long-term stability of the thioether bond formed between the linker and the protein.

Modeling Conjugation Efficiency:

The efficiency of conjugation is influenced by a multitude of factors, many of which can be modeled computationally:

pKa of the Cysteine Thiol: The reactivity of a cysteine residue is highly dependent on its deprotonation to the more nucleophilic thiolate anion. The local microenvironment of the cysteine residue within the protein structure dictates its pKa. Computational tools can predict the pKa of specific cysteine residues based on the surrounding amino acid sequence and the protein's three-dimensional structure. Cysteines with lower pKa values will have a higher population of the reactive thiolate form at a given pH, leading to faster conjugation.

Solvent Accessibility: For the conjugation reaction to occur, the target cysteine residue must be accessible to the this compound linker. Computational models can calculate the solvent-accessible surface area (SASA) for each cysteine residue in a target protein, providing a quantitative measure of its exposure.

Local Electrostatics: The electrostatic potential on the protein surface in the vicinity of the cysteine residue can influence the approach of the linker. Favorable electrostatic interactions can guide the linker towards the target thiol, enhancing the reaction rate.

Flexibility of the Linker and Protein: Molecular dynamics (MD) simulations can be employed to model the conformational flexibility of both the this compound linker and the target protein. These simulations can reveal whether the reactive iodoacetamide group can adopt a favorable orientation for reaction with the target cysteine. The PEG chain, in particular, introduces a high degree of flexibility that can be modeled to understand its impact on the reach and orientation of the reactive group.

Modeling Conjugate Stability:

Steric Strain: Once conjugated, the linker may introduce steric strain into the protein structure. Molecular mechanics and MD simulations can be used to energy-minimize the structure of the conjugate and identify regions of high strain that could potentially lead to conformational changes or instability.

Hydrolytic Stability: While the thioether bond itself is stable, other parts of the conjugate could be susceptible to hydrolysis, although this is less of a concern for the robust PEG and amide bonds in this compound.

In Vivo Stability: In a biological environment, the conjugate may be subject to enzymatic degradation. While challenging to predict from first principles, molecular docking studies could be used to assess the potential for proteases to bind near the conjugation site.

A study on predictable peptide conjugation ratios using succinimidyl iodoacetate (SIA), a related haloacetyl reagent, highlights the importance of controlling reaction stoichiometry to achieve quantitative and predictable conjugation. nih.gov This underscores the value of predictive models that can guide the optimization of reaction conditions.

Modeling Approach Parameter Predicted Relevance to this compound Conjugation
pKa Calculation Acidity of cysteine thiol groupDetermines the concentration of the reactive thiolate anion at a given pH, directly impacting the reaction rate.
SASA Calculation Solvent-Accessible Surface AreaQuantifies the exposure of the target cysteine residue; a higher SASA generally correlates with higher conjugation efficiency.
Molecular Dynamics (MD) Simulations Conformational flexibility and orientationModels the dynamic behavior of the PEG linker and protein, assessing the probability of the reactive groups coming into productive contact.
Molecular Docking Binding pose and affinityCan be used to predict the initial non-covalent interactions between the linker and the protein, which precede the covalent reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction energy barrierProvides a detailed, high-accuracy calculation of the transition state and activation energy for the reaction between the iodoacetamide and the cysteine thiol.

Challenges, Limitations, and Future Directions in Iodoacetamido Peg6 Acid Research

Challenges in Scalable and Cost-Effective Synthesis of Iodoacetamido-PEG6-acid

Recent advancements have focused on developing more efficient synthetic routes from readily available and low-cost starting materials. google.comgoogle.com For instance, novel syntheses have been developed to obtain aminoxy PEGylated linkers from cost-effective chemicals. google.com One approach involves a one-pot synthesis method that reduces the number of steps and the need for intermediate purification, thereby lowering production costs. nih.gov The development of such streamlined synthetic strategies is crucial for making this compound and other specific PEG linkers more accessible for research and commercial applications.

Synthetic Approach Advantages Challenges References
Stepwise SynthesisHigh purity and defined lengthTime-consuming, expensive, requires multiple steps nih.gov
One-Pot SynthesisMore convenient, potentially lower costMay require more complex reaction control nih.gov
Synthesis from Low-Cost Starting MaterialsCost-effective for large-scale productionMay require optimization of reaction conditions google.comgoogle.com

Addressing Issues of Off-Target Reactivity and Non-Specific Binding

While the iodoacetamide (B48618) group of this compound is primarily reactive towards the thiol group of cysteine residues, it can exhibit off-target reactivity with other nucleophilic amino acid side chains. nih.govcreative-proteomics.com Under certain conditions, particularly at higher pH, iodoacetamide can react with the amino groups of lysine (B10760008) residues and the N-terminal amine of a protein. creative-proteomics.comresearchgate.net This non-specific binding can lead to a heterogeneous mixture of conjugates, complicating purification and characterization.

Furthermore, over-alkylation, where multiple linker molecules attach to a single protein, can occur, especially when an excess of the iodoacetamide reagent is used. researchgate.netmatrixscience.com This can alter the structure and function of the target protein. Strategies to mitigate these issues include careful control of reaction conditions such as pH, temperature, and stoichiometry. precisepeg.com For example, performing the conjugation at a slightly acidic pH can favor the reaction with the more nucleophilic thiol group over the protonated amino groups.

Potential Off-Target Conditions Favoring Reactivity Mitigation Strategies References
Lysine ResiduesHigher pHLowering reaction pH, optimizing stoichiometry creative-proteomics.com
N-terminal AmineHigher pHLowering reaction pH, optimizing stoichiometry researchgate.net
Other NucleophilesExcess reagent, prolonged reaction timeCareful control of reaction conditions, use of scavengers nih.govmatrixscience.com

Development of Advanced Strategies for Enhancing Conjugation Yield and Purity in Complex Systems

Achieving high conjugation yield and purity is a critical challenge, especially when working with complex biological systems. The presence of multiple reactive sites on a protein can lead to a mixture of products with varying degrees of labeling. creativepegworks.comacs.org Optimizing reaction parameters such as buffer composition, pH, temperature, and reaction time is essential for maximizing the desired conjugation reaction while minimizing side reactions. precisepeg.com

Purification of the final conjugate is another crucial step. Techniques such as size-exclusion chromatography, affinity chromatography, and dialysis are commonly employed to remove unreacted linker and other impurities. precisepeg.com The development of novel purification methods that can efficiently separate the desired conjugate from closely related species is an active area of research. Furthermore, the use of high-purity PEG linkers is critical to ensure reproducibility and minimize unwanted side reactions. precisepeg.com

Exploration of this compound in Multi-Functional Bioconjugate Architectures

The linear structure of this compound is well-suited for simple bioconjugation, but there is growing interest in creating more complex, multi-functional bioconjugates. Branched and multi-arm PEG linkers allow for the attachment of multiple molecules, such as targeting ligands, imaging agents, and therapeutic payloads, to a single scaffold. axispharm.com This can lead to the development of theranostic agents that combine diagnostic and therapeutic functions in a single molecule. purepeg.com

Integration of this compound with Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation. nih.govbachem.com

This compound can be integrated with click chemistry by using a derivative that contains an azide (B81097) or alkyne group. For instance, Iodoacetamido-PEG6-azide allows for the initial conjugation to a cysteine residue, followed by a click reaction with an alkyne-containing molecule. broadpharm.com This two-step approach provides a high degree of specificity and allows for the modular assembly of complex bioconjugates. The azide group is particularly useful as it is small, metabolically stable, and does not naturally occur in cells, making it truly bioorthogonal. wikipedia.org

Click Chemistry Reaction Key Features Role of Iodoacetamido-PEG6 Derivative References
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)High efficiency, requires copper catalystProvides an azide or alkyne handle for subsequent reaction bachem.combroadpharm.com
Strain-promoted alkyne-azide cycloaddition (SPAAC)Copper-free, suitable for live-cell labelingProvides an azide handle for reaction with strained alkynes nih.govmedchemexpress.com

Application in Novel In Vitro Diagnostic Tools and Research Reagents

The properties of this compound make it a valuable component in the development of novel in vitro diagnostic tools and research reagents. The ability to specifically label proteins through cysteine residues allows for the attachment of reporter molecules such as fluorescent dyes, biotin (B1667282), or enzymes. axispharm.com This is useful in a variety of applications, including immunoassays like ELISA and chemiluminescence immunoassays. axispharm.com

The PEG spacer in this compound can improve the performance of diagnostic assays by increasing the solubility and stability of the conjugated proteins and reducing non-specific binding to surfaces. precisepeg.compurepeg.com In research, this compound can be used to create probes for studying protein function, localization, and interactions. The development of new reagents based on this linker is an ongoing area of research with the potential to lead to more sensitive and specific diagnostic tests and research tools.

Design Principles for Next-Generation Iodoacetamido-PEG Linkers with Enhanced Properties

The design of next-generation PEG linkers is focused on improving their performance in bioconjugation applications. Key design principles include optimizing the length of the PEG chain, incorporating cleavable moieties, and enhancing the stability of the final conjugate. The length of the PEG spacer can influence the solubility, stability, and pharmacokinetic properties of the conjugate. purepeg.com

Prospects for this compound in Advanced Chemical Biology and Biotechnology Applications

This compound, a heterobifunctional linker, is poised for significant contributions to the evolving fields of chemical biology and biotechnology. Its unique structure, which combines a cysteine-reactive iodoacetamide group with a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid, offers a versatile platform for the precise construction of complex biomolecular conjugates. Future advancements are anticipated to leverage these features for the development of next-generation therapeutics, diagnostics, and research tools.

A primary area of future development for this compound lies in the realm of targeted therapeutics, particularly in the design of more sophisticated antibody-drug conjugates (ADCs). The iodoacetamide moiety facilitates the site-specific conjugation of cytotoxic agents to engineered cysteine residues on monoclonal antibodies, forming stable thioether bonds mdpi.com. This approach is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor in optimizing their therapeutic index. The PEG6 linker provides spatial separation between the antibody and the payload, which can help to overcome steric hindrance and maintain the biological activity of both components. Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate nih.gov.

The application of this compound is also expected to expand within the field of proteomics and drug discovery. The iodoacetamide group is a well-established reagent for reacting with cysteine residues, which can be exploited in chemical proteomics to identify and profile reactive cysteines in complex biological systems nih.gov. By attaching reporter tags or affinity labels using the carboxylic acid terminus of this compound, researchers can develop novel probes to explore the role of specific cysteine residues in protein function and disease. This can aid in the discovery of new drug targets and the development of covalent inhibitors nih.gov.

Furthermore, the versatility of the carboxylic acid handle on this compound opens up possibilities for its use in the construction of novel biomaterials and biosensors. The carboxyl group can be readily activated to react with amines, allowing for the immobilization of proteins or other biomolecules onto surfaces or nanoparticles. This could facilitate the development of advanced diagnostic assays with improved sensitivity and specificity. In the field of biomaterials, this linker could be used to functionalize hydrogels or scaffolds with bioactive molecules to promote specific cellular responses for tissue engineering applications.

The table below summarizes the key reactive functional groups of this compound and their prospective applications:

Functional GroupReactive TowardsProspective Advanced Applications
IodoacetamideThiol groups (e.g., in cysteine residues of proteins)Site-specific conjugation for next-generation antibody-drug conjugates; Development of covalent inhibitors; Probes for reactive cysteine profiling in proteomics.
Carboxylic AcidAmine groups (after activation)Immobilization of biomolecules on surfaces for advanced biosensors; Functionalization of biomaterials (e.g., hydrogels) for tissue engineering; Attachment of imaging agents for diagnostics.
Polyethylene Glycol (PEG)N/A (provides spacing and solubility)Enhancement of pharmacokinetic properties of bioconjugates; Reduction of immunogenicity of therapeutic proteins; Provides optimal spacing to minimize steric hindrance in complex constructs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Iodoacetamido-PEG6-acid with high purity in a laboratory setting?

  • Methodological Answer : Optimize reaction conditions (e.g., molar ratios, temperature, and solvent selection) to minimize side products. Use column chromatography or HPLC for purification, and validate purity via techniques like NMR (¹H/¹³C) and mass spectrometry. Ensure anhydrous conditions to prevent hydrolysis of the iodoacetamide group. Track reaction progress with TLC or real-time spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm PEG spacer integrity and iodoacetamide functionality.
  • HPLC : Assess purity and detect impurities.
  • Mass Spectrometry : Verify molecular weight and structural consistency.
  • FT-IR : Validate functional groups (e.g., acid terminus, PEG ether linkages).
    Cross-reference data with literature for consistency .

Q. How should researchers design experiments to test the reactivity of this compound with thiol-containing biomolecules?

  • Methodological Answer :

  • Control Experiments : Include thiol-free controls to rule out non-specific interactions.
  • Kinetic Studies : Use UV-Vis spectroscopy or Ellman’s assay to monitor thiol conjugation rates under varying pH (6.5–8.0) and temperature (4–37°C).
  • Stoichiometry Optimization : Titrate thiol:iodoacetamide ratios to maximize efficiency while minimizing aggregation .

Advanced Research Questions

Q. How can discrepancies in crosslinking efficiency of this compound across experimental replicates be systematically addressed?

  • Methodological Answer :

  • Data Triangulation : Compare results from orthogonal techniques (e.g., SDS-PAGE, size-exclusion chromatography, fluorescence quenching).
  • Variable Isolation : Test individual factors (e.g., oxygen exposure, buffer composition, thiol accessibility) to identify confounding variables.
  • Statistical Analysis : Apply ANOVA or regression models to assess significance of observed variations .

Q. What strategies improve the stability of this compound in long-term biochemical studies?

  • Methodological Answer :

  • Storage Conditions : Store lyophilized at -20°C under inert gas (e.g., argon) to prevent oxidation.
  • Buffer Compatibility : Avoid thiol-containing buffers (e.g., DTT, β-mercaptoethanol) and heavy metal ions.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C for 14 days) and monitor via HPLC to predict shelf life .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., cell lysates)?

  • Methodological Answer :

  • Competitive Binding Assays : Introduce excess free thiols (e.g., glutathione) to block non-target interactions.
  • Proteomic Profiling : Use LC-MS/MS to identify off-target modifications.
  • Negative Controls : Use iodoacetamide-blocked PEG6-acid to distinguish specific vs. non-specific binding .

Data Analysis & Contradiction Resolution

Q. What analytical frameworks are recommended for reconciling conflicting data on this compound’s conjugation efficiency in published studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., pH, temperature, reagent purity) across studies.
  • Sensitivity Testing : Replicate key experiments while incrementally adjusting variables to identify critical parameters.
  • Error Source Mapping : Evaluate potential biases (e.g., instrument calibration differences, thiol quantification methods) .

Experimental Design & Optimization

Q. How should researchers optimize the PEG spacer length (n=6) for specific applications of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare conjugation efficiency, steric effects, and solubility across PEGn variants (n=4, 6, 8).
  • Molecular Dynamics Simulations : Model spacer flexibility and interaction with target biomolecules.
  • Application-Specific Testing : Tailor PEG length to steric requirements (e.g., antibody-drug conjugates vs. small-molecule probes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.